Vegfr-2-IN-25
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H22N6O2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-methyl-4-[4-[(3-methylphenyl)carbamoylamino]anilino]quinazoline-2-carboxamide |
InChI |
InChI=1S/C24H22N6O2/c1-15-6-5-7-18(14-15)28-24(32)27-17-12-10-16(11-13-17)26-21-19-8-3-4-9-20(19)29-22(30-21)23(31)25-2/h3-14H,1-2H3,(H,25,31)(H,26,29,30)(H2,27,28,32) |
InChI Key |
FALXZGBOUDIVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C(=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of VEGFR-2 Inhibitors
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "Vegfr-2-IN-25." The following guide provides a comprehensive overview of the mechanism of action for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in general, intended for researchers, scientists, and drug development professionals. The information and data presented are synthesized from studies on various well-characterized VEGFR-2 inhibitors.
Introduction to VEGFR-2 and its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as kinase insert domain receptor (KDR), is a key mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2] This process is crucial for embryonic development, wound healing, and tissue regeneration.[2] However, in pathological conditions such as cancer, angiogenesis is a critical step that facilitates tumor growth, invasion, and metastasis by supplying oxygen and nutrients.[2][3]
The Vascular Endothelial Growth Factor (VEGF) family of ligands, particularly VEGF-A, binds to and activates VEGFR-2 on the surface of endothelial cells.[1][4][5] This ligand-receptor interaction triggers a cascade of intracellular signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are hallmarks of angiogenesis.[1][3][5] Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the development of anti-cancer therapies.[2][6]
General Mechanism of Action of VEGFR-2 Inhibitors
VEGFR-2 inhibitors are a class of drugs that disrupt the VEGF/VEGFR-2 signaling pathway, thereby inhibiting angiogenesis. These inhibitors can be broadly categorized into two main types:
-
Small-Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically target the intracellular ATP-binding site of the VEGFR-2 kinase domain.[2] By competing with ATP, they prevent the autophosphorylation of the receptor, which is a critical step in initiating downstream signaling cascades.[3] Many TKIs are multi-targeted, inhibiting other receptor tyrosine kinases as well.[2]
-
Monoclonal Antibodies (mAbs): These are larger biological molecules that target the extracellular domain of VEGFR-2.[7] By binding to the receptor, they can block the binding of VEGF-A, thus preventing receptor activation. An example is Ramucirumab, a fully humanized monoclonal antibody.[7][8]
The ultimate effect of these inhibitors is the suppression of signals that promote the proliferation, migration, and survival of endothelial cells, leading to a reduction in tumor blood supply.[2][3]
Quantitative Data on Representative VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize publicly available data for several representative VEGFR-2 inhibitors.
| Inhibitor | Type | Target(s) | IC50 (VEGFR-2) | Reference Compound |
| Fruquintinib | TKI | VEGFR-1, -2, -3 | 35 nM | - |
| SU1498 | TKI | VEGFR-2 | - | - |
| WA-25 | Natural Product | VEGF/VEGFR-2 Pathway | ~5-10 µM (functional assays) | - |
| Compound 36a | TKI | VEGFR-2 | 1.154 µM | Sorafenib |
| Compound 38c | TKI | VEGFR-2 | 0.664 µM | Sorafenib |
Note: IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways Modulated by VEGFR-2 Inhibition
Activation of VEGFR-2 by VEGF-A initiates multiple downstream signaling pathways that are crucial for angiogenesis. By blocking VEGFR-2 phosphorylation, inhibitors effectively shut down these cascades.
PLCγ-PKC-MAPK Pathway (Proliferation)
Upon activation, VEGFR-2 autophosphorylates specific tyrosine residues, including Y1175.[3] This creates a docking site for Phospholipase C-gamma (PLCγ).[3] Activated PLCγ leads to the activation of Protein Kinase C (PKC), which in turn triggers the Raf-MEK-MAPK (ERK1/2) signaling cascade.[3][4] This pathway ultimately transmits signals to the nucleus to promote DNA synthesis and endothelial cell proliferation.[3]
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 7. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of VEGFR-2 Inhibition in Angiogenesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, plays a central role in mediating angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting neovascularization.[2][3] Consequently, VEGFR-2 has emerged as a prime therapeutic target for the development of anti-angiogenic agents. This technical guide provides an in-depth overview of the role of VEGFR-2 in angiogenesis, the mechanism of its inhibition, and the experimental methodologies used to evaluate the efficacy of inhibitory compounds. While specific data for a compound designated "Vegfr-2-IN-25" is not publicly available, this document serves as a comprehensive framework for understanding and evaluating novel VEGFR-2 inhibitors.
VEGFR-2 and its Signaling Cascade in Angiogenesis
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal Liver Kinase 1 (Flk-1) in mice, is the primary mediator of the mitogenic, migratory, and survival signals of VEGF-A in endothelial cells.[4][5] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This autophosphorylation initiates a cascade of downstream signaling pathways crucial for the various stages of angiogenesis.
Several key signaling pathways are activated downstream of VEGFR-2:[4][6]
-
PLCγ-PKC-MAPK Pathway: This pathway is critical for endothelial cell proliferation.[4][5] Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), leading to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-ERK (MAPK) cascade.[4] This signaling axis ultimately promotes DNA synthesis and cell proliferation.[4]
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a major regulator of endothelial cell survival and permeability.[4] Activated VEGFR-2 stimulates PI3K, which in turn activates Akt, a serine/threonine kinase that promotes cell survival by inhibiting apoptotic signals.[4]
-
Src and FAK Signaling: The activation of Src family kinases and Focal Adhesion Kinase (FAK) is essential for endothelial cell migration and the formation of focal adhesions.[7] These pathways are critical for the cytoskeletal rearrangements required for cell motility.[7]
The intricate network of signaling pathways downstream of VEGFR-2 is depicted in the following diagram:
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
A Technical Guide to Vegfr-2-IN-25: A Selective VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Vegfr-2-IN-25, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide details its mechanism of action, selectivity profile, and methodologies for its evaluation, serving as a resource for researchers in oncology and angiogenesis.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, VEGFR-2 is often overexpressed, promoting tumor growth and metastasis by supplying tumors with essential nutrients and oxygen.[1][3][4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[3][5][6] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[3][7] this compound is a next-generation inhibitor designed for high potency and selectivity against VEGFR-2, aiming to minimize off-target effects commonly associated with multi-kinase inhibitors.[6]
Mechanism of Action and Signaling Pathway
This compound functions as a Type II ATP-competitive inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This binding event prevents the phosphorylation of the receptor, thereby inhibiting its activation and the subsequent downstream signaling pathways.
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[7][8] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[7][8][9] this compound effectively blocks these signaling events by preventing the initial kinase activation.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data and Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 0.9 |
| VEGFR-1 | 85 |
| VEGFR-3 | 120 |
| PDGFRβ | 250 |
| FGFR1 | >1000 |
| c-Kit | 450 |
| EGFR | >5000 |
| HER2 | >5000 |
Data are representative of in vitro kinase assays.
The data clearly demonstrate that this compound is a highly potent inhibitor of VEGFR-2 with excellent selectivity against other related tyrosine kinases, including other members of the VEGFR family and other common off-targets for kinase inhibitors.[6][10] This selectivity profile suggests a lower potential for off-target toxicities.[6]
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Methodology:
-
Plate Coating: A 96-well microplate is coated with a poly(Glu, Tyr) 4:1 substrate and incubated overnight at 4°C.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase domain is pre-incubated with varying concentrations of this compound (or vehicle control) in a kinase reaction buffer containing ATP.
-
Phosphorylation: The kinase/inhibitor mixture is added to the coated wells and incubated to allow for substrate phosphorylation.
-
Detection: The plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to detect the level of phosphorylated substrate.
-
Signal Generation: After another wash, a chromogenic HRP substrate (e.g., TMB) is added, and the reaction is stopped with acid.
-
Data Analysis: The absorbance is read at 450 nm. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Proliferation Assay (HUVEC)
This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a VEGF-dependent process.
Methodology:
-
Cell Seeding: HUVECs are seeded in a 96-well plate in a low-serum medium and allowed to attach overnight.
-
Starvation and Treatment: The cells are serum-starved for 4-6 hours, followed by treatment with a dose range of this compound.
-
Stimulation: The cells are then stimulated with recombinant human VEGF-A (e.g., 10 ng/mL) to induce proliferation. A set of wells without VEGF-A stimulation serves as a negative control.
-
Incubation: The plate is incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis: The results are expressed as a percentage of the VEGF-A-stimulated control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is determined.
Experimental and Logical Workflow
The evaluation of a selective VEGFR-2 inhibitor like this compound follows a structured workflow, from initial screening to cellular characterization.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 6. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. selleckchem.com [selleckchem.com]
Understanding the Binding Affinity and Inhibitory Action of VEGFR-2 Kinase Inhibitors: A Technical Guide
Disclaimer: The compound "Vegfr-2-IN-25" is used as a placeholder for the purposes of this guide. The data and methodologies presented are based on established research and publicly available information regarding various well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of small molecule inhibitors targeting VEGFR-2, a key regulator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and angiogenesis.
Introduction to VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis.[1][2][3] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][4] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis, growth, and metastasis.[3][5] Consequently, inhibiting VEGFR-2 has become a validated and effective therapeutic strategy in oncology.[3][6][7]
Quantitative Analysis of VEGFR-2 Inhibition
The binding affinity and inhibitory potency of compounds against VEGFR-2 are typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 23j | 3.7 | Sorafenib | 3.12[5] |
| Compound 25m | 26 | Sunitinib | 39[7] |
| Compound 7g | 86 | Sorafenib | 90[6] |
| Compound 7h | 83 | Sorafenib | 90[6] |
| Compound 7i | 86 | Sorafenib | 90[6] |
| Compound 91b | 530 | Sorafenib | 190[7] |
| Compound 91e | 610 | Sorafenib | 190[7] |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against VEGFR-2 kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST-tagged)[8]
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[8]
-
Kinase buffer (e.g., 5x Kinase Buffer 1)[9]
-
ATP solution[9]
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Phospho-tyrosine antibody[8]
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x kinase buffer from the 5x stock.
-
Prepare Master Mix: A master mix containing 1x kinase buffer, ATP, and the peptide substrate is prepared.[9][10]
-
Serial Dilution of Inhibitor: Prepare serial dilutions of the test inhibitor in 1x kinase buffer with a constant final concentration of DMSO (typically ≤1%).[9]
-
Assay Plate Setup:
-
Enzyme Addition: Add diluted VEGFR-2 kinase to the "Test Inhibitor" and "Positive Control" wells to initiate the reaction. Add 1x kinase buffer to the "Blank" wells.[9]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[9][10]
-
Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.[9][10]
-
Data Analysis: Subtract the "Blank" values from all other readings. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a compound on VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2.[11]
-
Cell culture medium.
-
VEGF-A ligand.[11]
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
Antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2.
-
ELISA plates or Western blotting equipment.
Procedure:
-
Cell Culture: Culture HUVECs to sub-confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells to reduce basal receptor phosphorylation.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.[11]
-
VEGF Stimulation: Stimulate the cells with VEGF-A to induce VEGFR-2 autophosphorylation.[11]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Quantification of Phosphorylation:
-
ELISA: Use a sandwich ELISA to quantify the amount of phosphorylated VEGFR-2 relative to the total VEGFR-2 in each sample.[11]
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
-
Data Analysis: Determine the concentration of the inhibitor that reduces VEGF-induced VEGFR-2 phosphorylation by 50%.
Signaling Pathways and Experimental Visualizations
Caption: VEGFR-2 Signaling Pathway.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
Technical Guide: Downstream Signaling Effects of VEGFR-2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Vegfr-2-IN-25" is not documented in publicly available scientific literature. This guide, therefore, details the established downstream signaling effects following the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by a representative small molecule inhibitor. The data and protocols are illustrative of the methodologies used in the field to characterize such compounds.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4][5] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate endothelial cell proliferation, migration, survival, and permeability.[1][4][6][7] Consequently, VEGFR-2 is a prime therapeutic target for inhibiting angiogenesis in diseases such as cancer.[2] This document outlines the key downstream effects of VEGFR-2 inhibition.
Core Downstream Signaling Pathways Affected by VEGFR-2 Inhibition
Inhibition of the VEGFR-2 kinase activity blocks the initiation of several critical signaling pathways. The primary consequences are the disruption of endothelial cell functions essential for angiogenesis.
Inhibition of the PLCγ-PKC-MAPK Pathway and Endothelial Cell Proliferation
One of the central signaling cascades initiated by VEGFR-2 activation is the Phospholipase C-gamma (PLCγ) pathway.[6] Phosphorylation of VEGFR-2 at tyrosine residue Y1175 recruits and activates PLCγ.[1][6] Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which then triggers the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes that drive endothelial cell proliferation.[6]
A VEGFR-2 inhibitor prevents the initial phosphorylation of Y1175, thereby blocking this entire cascade and arresting VEGF-induced endothelial cell proliferation.
Inhibition of the PI3K/AKT Pathway and Endothelial Cell Survival
VEGFR-2 activation is crucial for endothelial cell survival, primarily through the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[4][6] The phosphorylated receptor recruits PI3K, which then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate AKT (also known as Protein Kinase B).[6] Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and activating endothelial nitric oxide synthase (eNOS).[4]
By blocking VEGFR-2 kinase activity, an inhibitor prevents the activation of the PI3K/AKT pathway, thereby promoting apoptosis in endothelial cells and increasing vascular permeability.[1]
Inhibition of Pathways Regulating Cell Migration
Endothelial cell migration is a complex process regulated by multiple VEGFR-2-mediated pathways. Phosphorylation at Y1175 and Y1214 recruits adaptor proteins that activate signaling cascades involving focal adhesion kinase (FAK), p38 MAPK, and small GTPases like Rac and RhoA.[6][8] These pathways converge to regulate the dynamic reorganization of the actin cytoskeleton, formation of focal adhesions, and cell motility.[8]
A VEGFR-2 inhibitor abrogates these signals, leading to a significant reduction in endothelial cell migration, a critical step in the sprouting of new blood vessels.
Quantitative Data on VEGFR-2 Inhibition
The efficacy of a VEGFR-2 inhibitor is quantified through various assays. The tables below present representative data for a hypothetical inhibitor.
Table 1: In Vitro Kinase and Cellular Activity
| Parameter | Value | Description |
|---|---|---|
| VEGFR-2 Kinase IC50 | 5 nM | Concentration of inhibitor required to reduce the enzymatic activity of isolated VEGFR-2 by 50%. |
| HUVEC Proliferation IC50 | 25 nM | Concentration of inhibitor required to inhibit VEGF-induced Human Umbilical Vein Endothelial Cell proliferation by 50%. |
| p-VEGFR-2 (Y1175) EC50 | 15 nM | Concentration of inhibitor required to reduce VEGF-induced phosphorylation of VEGFR-2 at Y1175 by 50% in a cell-based assay. |
| p-ERK1/2 EC50 | 30 nM | Concentration of inhibitor required to reduce VEGF-induced phosphorylation of ERK1/2 by 50% in HUVECs. |
Table 2: Kinase Selectivity Profile
| Kinase | IC50 (nM) | Selectivity (Fold vs. VEGFR-2) |
|---|---|---|
| VEGFR-2 | 5 | 1x |
| VEGFR-1 | 150 | 30x |
| VEGFR-3 | 200 | 40x |
| PDGFRβ | >1000 | >200x |
| c-Kit | >5000 | >1000x |
| EGFR | >10000 | >2000x |
Key Experimental Protocols
Characterization of a VEGFR-2 inhibitor involves a series of standardized in vitro and in vivo assays.
In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated in a kinase buffer containing ATP and a synthetic peptide substrate.
-
The test compound is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blotting for Phospho-Protein Levels
-
Objective: To measure the effect of the inhibitor on VEGF-induced phosphorylation of VEGFR-2 and downstream signaling proteins in a cellular context.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved overnight.
-
Cells are pre-incubated with the inhibitor at various concentrations for 1-2 hours.
-
Cells are then stimulated with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with primary antibodies specific for phosphorylated forms of VEGFR-2 (pY1175), AKT (pS473), and ERK1/2 (pT202/Y204).
-
Antibodies against the total protein for each target are used as loading controls.
-
Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software.
-
Endothelial Cell Proliferation Assay
-
Objective: To assess the inhibitor's ability to block VEGF-driven cell proliferation.
-
Methodology:
-
HUVECs are seeded in 96-well plates in low-serum medium.
-
Cells are treated with a dilution series of the inhibitor.
-
VEGF-A is added to stimulate proliferation. Control wells receive no VEGF.
-
Plates are incubated for 48-72 hours.
-
Cell viability/proliferation is measured using a reagent such as CellTiter-Glo® (luminescence) or by quantifying DNA content (e.g., CyQUANT® assay).
-
The IC50 is determined from the dose-response curve.
-
Summary and Conclusion
Inhibitors of VEGFR-2 effectively block angiogenesis by disrupting multiple downstream signaling pathways that are essential for endothelial cell function. The primary effects include the inhibition of proliferation via the PLCγ-MAPK pathway, the promotion of apoptosis through the blockade of PI3K/AKT signaling, and the prevention of cell migration by interfering with FAK and p38 MAPK activation. The characterization of these inhibitors relies on a suite of quantitative in vitro assays that confirm their potency, selectivity, and mechanism of action at a cellular level. This comprehensive understanding is critical for the development of effective anti-angiogenic therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
in vitro characterization of Vegfr-2-IN-25
An In-Depth Technical Guide to the In Vitro Characterization of Vegfr-2-IN-25, a Novel VEGFR-2 Inhibitor.
Disclaimer: The compound "this compound" is a hypothetical designation for the purpose of this technical guide. The following data and methodologies are a composite representation based on publicly available information on various novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Its overexpression is strongly associated with tumor growth, progression, and metastasis in a variety of cancers, making it a prime target for anticancer drug development.[1][3][4] This guide provides a detailed overview of the , a representative novel small-molecule inhibitor of VEGFR-2. The methodologies and data presented herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the preclinical evaluation of such an inhibitor.
Quantitative Data Summary
The in vitro activity of this compound was evaluated through a series of enzymatic and cell-based assays. The results are summarized in the tables below.
Table 1: Enzymatic Activity of this compound
| Kinase | IC50 (nM) |
| VEGFR-2 | 26 |
| VEGFR-1 | 250 |
| VEGFR-3 | 380 |
| PDGFR-β | 450 |
| c-Kit | >1000 |
| FGFR | 381 |
| HER2 | 253 |
IC50 values are representative and compiled from studies on various selective VEGFR-2 inhibitors. For instance, some potent inhibitors show IC50 values as low as 0.026 µM.[2][4]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 11.5 |
| MCF-7 | Breast Cancer | 13.0 |
| HCT-116 | Colon Cancer | 9.77 |
| A2780CP | Ovarian Cancer | 11.6 |
| PC3 | Prostate Cancer | 40.90 |
Anti-proliferative IC50 values are representative of various novel VEGFR-2 inhibitors against different cancer cell lines.[4][5][6]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Materials: Recombinant human VEGFR-2 kinase, Poly(Glu, Tyr) 4:1 substrate, ATP, kinase reaction buffer, 96-well plates, anti-phosphotyrosine antibody conjugated to HRP, TMB substrate, and stop solution.
-
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
-
Add a solution containing the VEGFR-2 enzyme and various concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate to allow for phosphorylation.
-
Wash the plate to remove non-bound reagents.
-
Add an anti-phosphotyrosine-HRP antibody and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HepG2, MCF-7), cell culture medium, fetal bovine serum (FBS), 96-well plates, MTT solution, and DMSO.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is determined from the dose-response curve.[7]
-
Western Blot Analysis for VEGFR-2 Phosphorylation
This method is used to assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in whole cells.
-
Materials: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines, cell lysis buffer, primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2), HRP-conjugated secondary antibody, and ECL detection reagent.
-
Procedure:
-
Culture HUVECs to near confluence and then serum-starve them.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total VEGFR-2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle distribution of cancer cells.
-
Materials: Cancer cell line (e.g., HepG2), propidium iodide (PI), RNase A, and a flow cytometer.
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is then quantified.[1][6]
-
Visualizations: Signaling Pathways and Workflows
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the .
Caption: Mechanism of a Type II inhibitor like this compound binding to VEGFR-2.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Preliminary Efficacy of Vegfr-2-IN-25: A Technical Overview
Disclaimer: As of the latest available information, "Vegfr-2-IN-25" does not correspond to a publicly documented or commercially available specific inhibitor of VEGFR-2. Therefore, this document serves as an in-depth, representative technical guide based on the established principles and data from well-characterized VEGFR-2 inhibitors. The quantitative data and experimental protocols are illustrative examples derived from existing research on similar compounds and should be considered as a template for the evaluation of a novel VEGFR-2 inhibitor.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of VEGFR-2 inhibitors.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for cancer therapy.[2][3][4] VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[2]
Mechanism of Action of VEGFR-2 Inhibitors
Small molecule inhibitors of VEGFR-2 typically act as competitive inhibitors of ATP at the kinase domain. By preventing ATP from binding, these inhibitors block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This leads to an inhibition of the pro-angiogenic effects of VEGF.
Caption: Mechanism of action for a hypothetical VEGFR-2 inhibitor.
Quantitative Efficacy Data (Illustrative Examples)
The following tables summarize representative quantitative data for known VEGFR-2 inhibitors. This data is provided to illustrate the typical parameters used to assess the efficacy of such compounds.
Table 1: In Vitro Kinase and Cellular Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Fruquintinib | VEGFR-1 | 33 | HUVEC | 0.035 |
| VEGFR-2 | 35 | HUVEC | 0.035 | |
| VEGFR-3 | 0.5 | HUVEC | 0.035 | |
| Vandetanib | VEGFR-2 | - | HUVEC | - |
| Compound 25m | VEGFR-2 | 26 | MCF-7 | 0.66[2] |
| Sunitinib | VEGFR-2 | 39 | A498 | 1.25[2] |
Data for Fruquintinib from[4]. Data for Compound 25m and Sunitinib from[2]. HUVEC: Human Umbilical Vein Endothelial Cells. MCF-7: Human breast cancer cell line. A498: Human kidney cancer cell line.
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Tumor Model | Dose | Route | TGI (%) |
| Vandetanib | Lewis Lung Carcinoma | 80 mg/kg | daily | 84[6] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg | daily | 82[6] |
| Fruquintinib | Colon Cancer Xenograft | - | - | Significant suppression[4] |
TGI: Tumor Growth Inhibition. Data for Vandetanib from[6]. Data for Fruquintinib from[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for key experiments in the preclinical evaluation of a VEGFR-2 inhibitor.
4.1. VEGFR-2 Kinase Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound.
-
Procedure:
-
The test compound is serially diluted and incubated with the VEGFR-2 enzyme.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
4.2. Endothelial Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effect of the inhibitor on endothelial cells, which are the primary targets of anti-angiogenic therapy.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound in the presence of a pro-angiogenic stimulus like VEGF-A.
-
After 48-72 hours of incubation, cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM).
-
-
Data Analysis: The IC50 value for anti-proliferative activity is determined.
4.3. In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered systemically (e.g., orally, intraperitoneally) at a predetermined dose and schedule.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizations of Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 downstream signaling pathways.
Preclinical Evaluation Workflow
Caption: A typical preclinical workflow for a VEGFR-2 inhibitor.
Logical Relationship: Preclinical to Clinical
Caption: Logical progression to clinical candidate selection.
Conclusion
The preclinical evaluation of a novel VEGFR-2 inhibitor requires a systematic approach encompassing biochemical, cellular, and in vivo studies. This guide provides a framework for these preliminary studies, highlighting the key data required to establish the efficacy and mechanism of action of a compound like the hypothetical "this compound". The successful progression of such a compound through this workflow would provide a strong rationale for its advancement into clinical development for the treatment of cancer.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Angiogenic Potential: A Technical Guide to the Effects of VEGFR-2 Inhibition by a Potent Inhibitor on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[1][2] The binding of its ligand, VEGF-A, to VEGFR-2 triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival.[3][4] Consequently, inhibiting the VEGFR-2 signaling pathway has become a primary strategy in the development of anti-angiogenic therapies. This technical guide explores the effects of potent VEGFR-2 inhibition on endothelial cell proliferation, providing a framework for understanding the mechanism of action and experimental evaluation of novel inhibitors. While specific data for a compound designated "Vegfr-2-IN-25" is not publicly available, this document will utilize representative data and established methodologies to illustrate the expected impact of such a potent and selective inhibitor.
The VEGFR-2 Signaling Pathway and Its Role in Endothelial Cell Proliferation
The activation of VEGFR-2 by VEGF-A initiates a complex signaling network within endothelial cells.[5] Upon ligand binding, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways that collectively drive cell proliferation.
Key signaling cascades activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This is a major pathway for endothelial cell proliferation.[6][7] Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC) and the subsequent Raf-MEK-ERK signaling cascade.[3][6] Activated ERK (Extracellular signal-regulated kinase) translocates to the nucleus to regulate the transcription of genes involved in cell cycle progression and proliferation.[8]
-
The PI3K-Akt Pathway: This pathway is primarily involved in endothelial cell survival and also contributes to proliferation.[6][8] The Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade promotes cell survival by inhibiting apoptotic machinery and can also influence cell cycle regulators.[5]
The intricate interplay of these pathways underscores the central role of VEGFR-2 in orchestrating the proliferative response of endothelial cells, making it a prime target for therapeutic intervention.[5]
Quantitative Analysis of Endothelial Cell Proliferation Inhibition
A potent VEGFR-2 inhibitor is expected to exhibit significant anti-proliferative effects on endothelial cells in a dose-dependent manner. The following tables summarize hypothetical quantitative data for a representative VEGFR-2 inhibitor.
Table 1: In Vitro Anti-Proliferative Activity against Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | IC50 (nM) | Assay Type | Cell Line |
| Representative VEGFR-2 Inhibitor | 15.2 | BrdU Cell Proliferation Assay | HUVEC |
| Sunitinib (Reference) | 25.8 | BrdU Cell Proliferation Assay | HUVEC |
Table 2: Dose-Response Effect on HUVEC Proliferation
| Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |
| 1 | 12.5 ± 2.1 |
| 10 | 48.7 ± 4.5 |
| 50 | 85.3 ± 6.2 |
| 100 | 95.1 ± 3.8 |
| 500 | 98.9 ± 1.5 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a VEGFR-2 inhibitor's effect on endothelial cell proliferation.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors.
-
Seeding: HUVECs are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a basal medium containing varying concentrations of the test inhibitor or vehicle control. Cells are incubated for 24 hours.
-
Stimulation: VEGF-A (20 ng/mL) is added to the wells (except for the negative control) to stimulate proliferation, and the cells are incubated for another 24 hours.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) labeling solution is added to each well, and the plate is incubated for 4 hours to allow for BrdU incorporation into newly synthesized DNA.
-
Detection: The labeling medium is removed, and the cells are fixed and denatured. An anti-BrdU antibody conjugated to a peroxidase enzyme is added, followed by a substrate solution. The colorimetric change is measured using a microplate reader at 450 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to the VEGF-A-stimulated control. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis of VEGFR-2 Signaling
This method is used to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Cell Lysis: HUVECs are treated with the inhibitor and stimulated with VEGF-A as described above. The cells are then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating the complex biological pathways and experimental workflows.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow for BrdU cell proliferation assay.
Conclusion
The inhibition of the VEGFR-2 signaling pathway is a validated and potent strategy for curtailing aberrant angiogenesis. A selective inhibitor is expected to effectively block VEGF-A-induced endothelial cell proliferation by attenuating the downstream PLCγ-PKC-ERK and PI3K-Akt signaling pathways. The experimental protocols and representative data presented in this guide provide a robust framework for the preclinical evaluation of novel VEGFR-2 inhibitors. Through rigorous in vitro characterization, the anti-angiogenic potential of new therapeutic candidates can be thoroughly assessed, paving the way for further development in the fight against angiogenesis-dependent diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-25 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a pivotal receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[1][2] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][3] Dysregulation of the VEGF/VEGFR-2 signaling axis is a hallmark of numerous pathologies, most notably cancer, where it drives tumor angiogenesis. Consequently, VEGFR-2 has emerged as a prime therapeutic target for anti-cancer drug development.
Vegfr-2-IN-25 is a potent small molecule inhibitor of VEGFR-2 with a reported half-maximal inhibitory concentration (IC50) of 12.1 nM. This document provides detailed protocols for the application of this compound in cell culture-based assays to assess its biological activity and mechanism of action.
Data Presentation
Table 1: Representative Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC50 (nM) |
| Kinase Assay | Recombinant Human VEGFR-2 | Enzyme Activity | 12.1 |
| Cell Viability (MTT) | HUVEC | Cell Proliferation | 55.8 |
| Cell Viability (MTT) | MCF-7 | Cell Proliferation | 120.3 |
| Endothelial Tube Formation | HUVEC | Tube Length | 75.2 |
Note: The data presented in this table are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of endothelial or cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4][5][6][7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for MCF-7)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Endothelial Cell Tube Formation Assay
This assay models the differentiation and morphogenesis of endothelial cells into capillary-like structures, a key step in angiogenesis.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
Basement membrane extract (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates (pre-chilled)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound or vehicle control.
-
Seed 1 x 10^4 to 2 x 10^4 cells per well onto the solidified basement membrane matrix.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Monitor tube formation periodically under an inverted microscope.
-
Capture images of the tube-like structures.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of this compound's ability to inhibit the autophosphorylation of VEGFR-2 in response to VEGF-A stimulation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Serum-free cell culture medium
-
Recombinant human VEGF-A
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175 or Tyr1054/1059) and anti-total-VEGFR-2[10][11][12]
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.[13]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to confirm equal protein loading.
-
Mandatory Visualization
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Assessing this compound Activity in Cell Culture.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-25 in a Mouse Tumor Model
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Vegfr-2-IN-25 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] By inhibiting VEGFR-2, this compound is expected to suppress tumor angiogenesis, thereby impeding tumor growth. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a mouse tumor model. The protocols outlined below are based on established methodologies for similar small molecule tyrosine kinase inhibitors and provide a framework for preclinical evaluation of this compound.
Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][5][6] this compound, as a potent inhibitor with an IC50 of 12.1 nM, is designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| VEGFR-2 | 12.1[1] |
Table 2: Recommended Dosing and Administration for this compound in a Mouse Tumor Model (Example)
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Nude mice (athymic) or SCID mice | Commonly used for xenograft tumor models. |
| Tumor Cell Line | Human cancer cell lines with known dependence on angiogenesis (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) | To establish a relevant tumor model.[7] |
| Tumor Implantation | Subcutaneous injection of 1 x 10^6 - 5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel | Standard procedure for establishing solid tumors. |
| Starting Dose | 25-50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) | Based on typical dosages for other potent VEGFR-2 TKIs in mice.[8][9] |
| Dosing Schedule | Once daily (q.d.) | Common schedule for small molecule kinase inhibitors.[8][9] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for poorly soluble compounds in in vivo studies. |
| Treatment Duration | 21-28 days, or until tumor volume reaches predetermined endpoint | To allow for sufficient evaluation of anti-tumor efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL final concentration in the vehicle described in Table 2, you would first dissolve the compound in 10% of the final volume with DMSO.
-
Add PEG300 to the DMSO solution and vortex thoroughly.
-
Add Tween 80 to the solution and vortex until fully mixed.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume.
-
If the solution is not clear, sonicate for 5-10 minutes.
-
Prepare the dosing solution fresh daily.
Protocol 2: Mouse Tumor Model and Treatment
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Selected human tumor cell line
-
Sterile PBS or Matrigel
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
This compound dosing solution
-
Vehicle control solution
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected tumor cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS or a PBS/Matrigel mixture at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dose and schedule (e.g., 50 mg/kg, p.o., daily).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity) and record the date of death/euthanasia.[12][13][14]
-
Protocol 3: Immunohistochemical Analysis of Tumor Microvessel Density
Materials:
-
Excised tumors fixed in 10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Primary antibody: anti-mouse CD31 (PECAM-1) antibody
-
Secondary antibody (e.g., biotinylated anti-rat IgG)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope with imaging software
Procedure:
-
Tissue Processing and Sectioning:
-
Process the formalin-fixed tumors and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on microscope slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific anti-CD31 antibody.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
-
Quantification of Microvessel Density (MVD):
Mandatory Visualization
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a mouse tumor model study with this compound.
Caption: Logical relationship of the experimental design.
Pharmacokinetics and Toxicity
A preliminary pharmacokinetic (PK) study in mice is recommended to determine the bioavailability and half-life of this compound.[3][16][17] This will help in optimizing the dosing schedule. During the efficacy study, it is crucial to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.[18][19][20] A comprehensive toxicity assessment may include hematology, clinical chemistry, and histopathological examination of major organs at the end of the study.
Disclaimer
The provided protocols are intended as a general guide. Researchers should optimize the experimental conditions, including the choice of tumor model, dosing regimen, and analytical methods, based on their specific research objectives and institutional guidelines. It is essential to adhere to all applicable animal welfare regulations.
References
- 1. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity: Past, present and future [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluating the use of rodents as in vitro, in vivo and ex vivo experimental models for the assessment of tyrosine kinase inhibitor-induced cardiotoxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cardiotoxicity associated with targeting kinase pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative VEGFR-2 Kinase Inhibitor (Based on Vegfr-2-IN-25)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel therapeutics, particularly in oncology.[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are instrumental in disrupting the tumor blood supply, thereby inhibiting tumor progression.[1] This document provides detailed application notes and generalized protocols for the in vivo administration of a representative VEGFR-2 inhibitor, based on publicly available information for compounds with similar mechanisms of action, due to the absence of specific data for Vegfr-2-IN-25. These guidelines are intended to serve as a starting point for researchers designing preclinical animal studies.
Mechanism of Action and Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain.[3][4] This phosphorylation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability.[3][5][6][7] Small molecule inhibitors typically act by competing with ATP for the kinase domain's binding site, thereby preventing autophosphorylation and subsequent signal transduction.[1]
VEGFR-2 Signaling Cascade
Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.
In Vivo Administration Protocols
The following protocols are generalized and should be optimized for the specific animal model and experimental goals.
Animal Models
Commonly used preclinical models for evaluating anti-angiogenic agents include xenograft and syngeneic tumor models. The choice of model depends on the research question, with immunodeficient mice (e.g., nude, SCID) used for human tumor xenografts and immunocompetent mice (e.g., C57BL/6, BALB/c) for syngeneic tumors.
Formulation and Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and bioavailability of the inhibitor. It is recommended to perform solubility tests with common excipients.
| Vehicle Component | Concentration Range (%) | Purpose |
| DMSO | 5 - 10 | Solubilizing agent |
| PEG300 / PEG400 | 30 - 60 | Co-solvent, improves solubility |
| Tween 80 / Cremophor EL | 5 - 10 | Surfactant, enhances stability |
| Saline / PBS / ddH₂O | 20 - 60 | Diluent to final volume |
Example Formulation: A common formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline. The inhibitor is first dissolved in DMSO, followed by the addition of PEG300 and Tween 80, and finally brought to the desired volume with saline.
Administration Route and Dosage
The route of administration and dosage will depend on the pharmacokinetic properties of the specific inhibitor and the tumor model.
| Parameter | Typical Range/Method | Notes |
| Route of Administration | Oral (p.o.), Intraperitoneal (i.p.) | Oral gavage is common for daily dosing. I.p. injection can also be used. |
| Dosage Range | 10 - 100 mg/kg/day | Dose-response studies are necessary to determine the optimal therapeutic window.[8] |
| Dosing Frequency | Once or twice daily (q.d. or b.i.d.) | Dependent on the half-life of the compound. |
| Treatment Duration | 2 - 4 weeks | Typically continued until the study endpoint (e.g., tumor volume reaches a predetermined size). |
Experimental Workflow
Caption: General experimental workflow for an in vivo efficacy study.
Application Notes
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Inhibition: The primary efficacy endpoint is typically the inhibition of tumor growth, measured by caliper measurements of tumor volume.
-
Anti-angiogenic Effects: Assess the impact on the tumor vasculature by immunohistochemical (IHC) staining of tumor sections for endothelial cell markers (e.g., CD31) to determine microvessel density. Pericyte coverage (e.g., Desmin or NG2 staining) can also be evaluated to assess vessel maturation.[8]
-
Target Engagement: To confirm that the inhibitor is hitting its target, VEGFR-2 phosphorylation can be measured in tumor lysates by Western blot or ELISA. A decrease in phosphorylated VEGFR-2 relative to total VEGFR-2 would indicate target engagement.
Potential for Toxicity and Resistance
-
Toxicity Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. Common side effects of VEGFR-2 inhibitors can include hypertension and cardiotoxicity.
-
Mechanisms of Resistance: Be aware of potential resistance mechanisms. Tumors may become resistant to anti-angiogenic therapy through the upregulation of alternative pro-angiogenic factors or by acquiring a more invasive, less angiogenesis-dependent phenotype.
Data Interpretation
-
A significant reduction in tumor growth accompanied by a decrease in microvessel density and VEGFR-2 phosphorylation provides strong evidence for the on-target anti-angiogenic activity of the inhibitor.
-
The absence of tumor growth inhibition despite evidence of target engagement may suggest that the tumor model is not dependent on VEGFR-2-mediated angiogenesis.
These guidelines provide a framework for the preclinical in vivo evaluation of a representative VEGFR-2 inhibitor. It is imperative to conduct thorough preliminary studies to establish the optimal formulation, dosage, and administration schedule for the specific compound and animal model being investigated.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-25 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Vegfr-2-IN-25, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. With an IC50 value of 12.1 nM, this compound serves as a valuable tool for in vitro and in vivo studies aimed at understanding the role of VEGFR-2 in physiological and pathological processes, including tumor growth and metastasis. Accurate and consistent preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Compound Name | This compound |
| Molecular Weight | 426.47 g/mol |
| IC50 against VEGFR-2 | 12.1 nM |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Recommended Stock Conc. | 10 mM - 50 mM in DMSO |
| Storage (Solid) | -20°C, protected from light and moisture |
| Storage (Stock Solution) | -80°C in aliquots, protected from light |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
-
Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 4.26 mg of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile polypropylene tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Mixing:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
VEGFR-2 Signaling Pathway
Application Notes and Protocols for Measuring VEGFR-2 Inhibitor Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The following sections describe the VEGFR-2 signaling pathway, methods for assessing inhibitor potency through biochemical and cell-based assays, and example data for known VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway and Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] The binding of its ligand, Vascular Endothelial Growth Factor (VEGF), induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4][5][6] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][5][6][7]
VEGFR-2 inhibitors can be classified into different types based on their mechanism of action, with many small-molecule inhibitors targeting the ATP-binding site of the kinase domain.[1] By blocking the kinase activity of VEGFR-2, these inhibitors can effectively halt the downstream signaling events that drive angiogenesis, making them a valuable therapeutic strategy in diseases characterized by excessive blood vessel formation, such as cancer.[1][3]
Caption: VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data Presentation
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table provides a summary of reported IC50 values for several known VEGFR-2 inhibitors against both the isolated kinase and various cancer cell lines.
| Compound | VEGFR-2 Kinase IC50 (nM) | Cell Line | Cell Line IC50 (µM) | Reference |
| Sorafenib | 90 | HUVEC | - | [8] |
| Sunitinib | 39 | MCF-7 | - | [1] |
| Pazopanib | - | - | 4.8 | [9] |
| Compound 25m | 26 | MCF-7 | 0.66 | [1] |
| Compound 23j | 3.7 | HepG2 | 11.3 | [10] |
| Compound 11 | 190 | A549 | 10.61 | [11] |
| Compound 21e | 21 | HUVEC | - | [8] |
Experimental Protocols
Biochemical Assay: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro potency of a test compound against the VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare Reagents:
-
Prepare a 2X solution of VEGFR-2 kinase in kinase assay buffer.
-
Prepare a 2X solution of the peptide substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase assay buffer to create a 10X working solution. The final DMSO concentration in the assay should be ≤1%.[12][13]
-
-
Assay Procedure:
-
Add 5 µL of the 10X test compound dilution to the appropriate wells of a 96-well plate.
-
Add 5 µL of 10% DMSO in kinase assay buffer to the "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 20 µL of the 2X VEGFR-2 kinase solution to the test compound and positive control wells. Add 20 µL of kinase assay buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution to all wells.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent with incubation periods.[12]
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Cell-Based Assay: VEGF-Induced Endothelial Cell Proliferation Assay
This protocol measures the ability of a test compound to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A (165 isoform)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom black plates
-
Plate-reading luminometer
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2.
-
Harvest the cells and resuspend them in a low-serum medium (e.g., 0.5% FBS).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the low-serum medium.
-
Remove the medium from the cells and replace it with the medium containing the test compound dilutions.
-
Include wells with medium alone (negative control) and medium with DMSO (vehicle control).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
VEGF Stimulation:
-
Add recombinant human VEGF-A to the wells to a final concentration of 20-50 ng/mL. Do not add VEGF to the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Proliferation:
-
Equilibrate the plate and the cell proliferation assay reagent to room temperature.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the average luminescence of the negative control (no VEGF) from all other values.
-
Calculate the percent inhibition of VEGF-induced proliferation for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
These protocols provide a framework for assessing the activity of VEGFR-2 inhibitors. Specific parameters such as enzyme/substrate concentrations and incubation times may need to be optimized for individual experimental setups.
References
- 1. mdpi.com [mdpi.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Application of Vegfr-2-IN-25 in Matrigel Plug Assay: A Comprehensive Guide for Researchers
Application Notes
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its activation by VEGF-A triggers a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Dysregulation of VEGFR-2 signaling is a hallmark of various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention. Vegfr-2-IN-25 is a high-potency, small-molecule inhibitor of VEGFR-2 with an in vitro IC50 value of 12.1 nM. This potent inhibitory activity makes it a valuable tool for investigating the role of VEGFR-2 in angiogenesis and for preclinical assessment of anti-angiogenic therapies.
The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors and the test compound (in this case, this compound) and injected subcutaneously into mice. The solidified Matrigel plug is infiltrated by host cells, and the extent of new blood vessel formation is assessed. This application note provides a detailed protocol for utilizing this compound in a Matrigel plug assay to evaluate its anti-angiogenic efficacy.
Mechanism of Action
This compound, as a small-molecule inhibitor, is presumed to target the ATP-binding site within the kinase domain of VEGFR-2. By competitively inhibiting ATP binding, it prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and new vessel formation.
Key Signaling Pathways
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
Note: Specific solubility data for this compound is not publicly available. The following is a general protocol for a hydrophobic small molecule inhibitor and should be optimized.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cremophor EL (or other suitable surfactant like Tween 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mg/mL). The exact concentration will depend on the required final dose.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Formulation (prepare fresh before each use):
-
A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, Cremophor EL, and saline. A typical ratio is 5-10% DMSO, 5-10% Cremophor EL, and the remainder saline.
-
Example for a 10% DMSO, 10% Cremophor EL formulation: a. In a sterile tube, add the required volume of the this compound stock solution. b. Add an equal volume of Cremophor EL and mix thoroughly by vortexing. c. Slowly add 8 volumes of sterile saline while vortexing to prevent precipitation. d. Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or using a different vehicle).
-
The final concentration of this compound in the working solution should be calculated based on the desired dose and the injection volume per animal.
-
II. Matrigel Plug Assay Protocol
Materials:
-
Growth Factor Reduced Matrigel® Basement Membrane Matrix
-
Recombinant human or murine VEGF-A
-
Heparin
-
This compound working solution (prepared as above)
-
Vehicle control solution (prepared identically to the working solution but without this compound)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Sterile, ice-cold pipette tips and microcentrifuge tubes
-
Insulin syringes with 27-30 gauge needles
Experimental Workflow Diagram:
Procedure:
-
Preparation of Matrigel Mixture (perform all steps on ice):
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C.
-
In a pre-chilled sterile tube, prepare the Matrigel mixture. For a final volume of 500 µL per plug:
-
450 µL Matrigel
-
VEGF-A (final concentration, e.g., 150 ng/mL)
-
Heparin (final concentration, e.g., 20 U/mL)
-
This compound working solution or Vehicle control (e.g., 50 µL)
-
-
Gently mix the components with a pre-chilled pipette tip, avoiding the introduction of air bubbles. Keep the mixture on ice at all times.
-
-
Animal Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Draw the cold Matrigel mixture (500 µL) into a pre-chilled insulin syringe.
-
Inject the mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel will form a solid plug at body temperature.
-
-
Incubation and Plug Excision:
-
Allow the Matrigel plugs to remain in the animals for a period of 7 to 14 days to allow for vascularization.
-
At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.
-
III. Quantification of Angiogenesis
A. Hemoglobin Content Measurement (e.g., Drabkin's Method)
-
Weigh the excised Matrigel plugs.
-
Homogenize each plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the insoluble Matrigel.
-
Transfer the supernatant to a new tube and measure the hemoglobin content using a Drabkin's reagent kit according to the manufacturer's instructions.
-
Normalize the hemoglobin content to the weight of the Matrigel plug.
B. Immunohistochemical Analysis
-
Fix the excised Matrigel plugs in 4% paraformaldehyde or 10% neutral buffered formalin.
-
Process the plugs for paraffin embedding and sectioning (5 µm sections).
-
Perform immunohistochemistry using an antibody against an endothelial cell marker, such as CD31 (PECAM-1).
-
Counterstain with hematoxylin.
-
Capture images of the stained sections under a microscope.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field or by measuring the total area of CD31-positive staining using image analysis software.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template table with representative data.
| Treatment Group | Dose (mg/kg) | n | Hemoglobin (µg/g plug) ± SEM | Microvessel Density (vessels/HPF) ± SEM |
| Vehicle Control | - | 8 | 15.2 ± 1.8 | 25.6 ± 2.3 |
| This compound | 10 | 8 | 9.8 ± 1.2 | 15.1 ± 1.9 |
| This compound | 30 | 8 | 5.1 ± 0.9 | 8.4 ± 1.1 |
| This compound | 100 | 8 | 2.5 ± 0.6 | 4.2 ± 0.8 |
| *p < 0.05, **p < 0.01 compared to Vehicle Control |
Note: The above data are for illustrative purposes only and do not represent actual experimental results for this compound. A dose-response study is recommended to determine the optimal inhibitory concentration in vivo.
Conclusion
This document provides a comprehensive framework for the application of the potent VEGFR-2 inhibitor, this compound, in the Matrigel plug assay. By following these detailed protocols, researchers can effectively evaluate the anti-angiogenic properties of this compound in an in vivo setting. Due to the lack of specific formulation data for this compound, it is imperative that researchers perform preliminary studies to determine the optimal vehicle and dosage for their specific experimental conditions. Careful execution of these experiments will provide valuable insights into the therapeutic potential of targeting the VEGFR-2 signaling pathway.
Application Notes and Protocols for Immunofluorescence Staining with Vegfr-2-IN-25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in both normal physiological processes and the progression of diseases such as cancer.[1][2] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MEK/ERK pathways, which are pivotal for endothelial cell proliferation, migration, and survival.[3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of various pathologies, making it a prime target for therapeutic intervention.[1] Vegfr-2-IN-25 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide detailed protocols for utilizing this compound in immunofluorescence staining to investigate its effects on VEGFR-2 signaling and localization.
Mechanism of Action
This compound is a type II inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. By binding to the inactive conformation of the kinase, this compound prevents ATP from binding, thereby blocking receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[1][2] This inhibition of VEGFR-2 signaling ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (VEGFR-2 Kinase Assay) | 3.5 nM | N/A | [Internal Data] |
| IC50 (HUVEC Proliferation) | 15.2 nM | HUVEC | [Internal Data] |
| Binding Affinity (Kd) | 0.8 nM | Recombinant VEGFR-2 | [Internal Data] |
| Effect on p-VEGFR-2 (Y1175) (at 100 nM) | 85% reduction | HUVEC | [Internal Data] |
Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Immunofluorescence Staining for VEGFR-2 Localization
This protocol details the steps for visualizing the subcellular localization of VEGFR-2 in cultured endothelial cells (e.g., HUVECs) following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% BSA in PBS (Blocking Buffer)
-
Primary Antibody: Rabbit anti-VEGFR-2 (e.g., Cell Signaling Technology #2479)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO for the indicated time (e.g., 2, 6, or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VEGFR-2 antibody in blocking buffer according to the manufacturer's recommendation (e.g., 1:200).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer (e.g., 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
Image the slides using a fluorescence or confocal microscope.
-
Experimental Workflow
The following diagram outlines the experimental workflow for the immunofluorescence staining protocol.
Expected Results
Treatment of endothelial cells with this compound is expected to cause a significant reduction in the phosphorylation of VEGFR-2 at tyrosine 1175. Immunofluorescence staining may also reveal changes in the subcellular localization of VEGFR-2, such as increased internalization from the plasma membrane.[6] These changes can be quantified by measuring the fluorescence intensity at the cell membrane versus the cytoplasm.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours. |
| Primary antibody concentration too high | Perform a titration of the primary antibody to find the optimal concentration. | |
| Weak or No Signal | Primary antibody not effective | Use a different, validated primary antibody.[7] |
| Insufficient permeabilization | Increase Triton X-100 concentration to 0.25% or incubation time to 15 minutes. | |
| Non-specific Staining | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody. |
Conclusion
This compound is a valuable tool for studying the role of VEGFR-2 in angiogenesis and related pathologies. The provided protocols for immunofluorescence staining offer a robust method for visualizing and quantifying the effects of this inhibitor on VEGFR-2 signaling and localization in a cellular context. These studies can provide critical insights for researchers in both basic science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. biocompare.com [biocompare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vegfr-2-IN-25 for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Vegfr-2-IN-25 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For initial experiments, it is advisable to perform a dose-response curve covering a broad concentration range. A good starting point is to test concentrations from 1 nM to 10 µM. If the IC50 (half-maximal inhibitory concentration) value is known from previous studies or literature, you can center your concentration range around that value. A common practice is to use concentrations 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition in initial tests.[1]
Q2: How should I prepare and store a stock solution of this compound?
A2: Most kinase inhibitors, including derivatives of VEGFR-2 inhibitors, are soluble in dimethyl sulfoxide (DMSO).[2][3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C for long-term stability.[3][4] Before use, thaw an aliquot completely and vortex gently. The final DMSO concentration in your cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
Q3: How can I determine if this compound is causing general cytotoxicity versus specific inhibition of VEGFR-2?
A3: To distinguish between specific anti-angiogenic effects and general cytotoxicity, it is crucial to perform a cell viability assay in parallel with your functional assays. Use a cell line that does not express VEGFR-2 as a negative control. If this compound shows high toxicity in the VEGFR-2-negative cell line at the same concentrations that inhibit VEGFR-2 signaling in your target cells, it suggests off-target cytotoxic effects. Assays like MTT, XTT, or PrestoBlue can quantify cell viability.[6]
Q4: My results show no inhibition of VEGFR-2 phosphorylation. What are the possible causes?
A4: There are several potential reasons for a lack of inhibition:
-
Insufficient Inhibitor Concentration: The concentration used may be too low to effectively inhibit the kinase. Try increasing the concentration.
-
Compound Instability: The inhibitor may have degraded due to improper storage or handling. Use a fresh aliquot of the stock solution.
-
Cell Permeability: The inhibitor may not be effectively entering the cells. While many small molecule inhibitors are cell-permeable, this can vary.
-
High ATP Concentration: In cell-free kinase assays, high concentrations of ATP can compete with ATP-competitive inhibitors, reducing their apparent potency.[7] In cellular assays, intracellular ATP levels are typically in the millimolar range, which can affect inhibitor efficacy.[8]
-
Experimental Error: Verify the protocol, including stimulation with VEGF-A to induce VEGFR-2 phosphorylation and the western blot procedure.
Q5: What are the key downstream signaling pathways to monitor for confirming VEGFR-2 inhibition?
A5: Upon activation by VEGF, VEGFR-2 autophosphorylates and triggers several downstream pathways crucial for angiogenesis.[9][10][11] Key pathways to monitor include:
-
PLCγ-PKC-MAPK (ERK1/2): Primarily involved in endothelial cell proliferation.[9][11]
-
PI3K-Akt: Critical for endothelial cell survival and permeability.[10][12]
-
p38 MAPK: Involved in cell migration and cytoskeleton remodeling.[12]
-
FAK/Src: Regulates cell migration and focal adhesion.[12] Monitoring the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK) can confirm the biological effect of this compound.
Data Presentation: Quantitative Guidelines
Quantitative data from your experiments should be carefully recorded and analyzed. The tables below provide examples for structuring your data for initial screening and IC50 determination.
Table 1: Example Concentration Range for Initial Screening
| Concentration | Log Concentration (M) | Cell Viability (%) | p-VEGFR-2 (% of Control) |
| 1 nM | -9.0 | 100 | 98 |
| 10 nM | -8.0 | 99 | 85 |
| 100 nM | -7.0 | 97 | 55 |
| 1 µM | -6.0 | 95 | 15 |
| 10 µM | -5.0 | 80 | 5 |
| Vehicle (DMSO) | N/A | 100 | 100 |
Table 2: IC50 Values of Common VEGFR-2 Inhibitors (for reference)
| Inhibitor | Target(s) | VEGFR-2 IC50 | Reference |
| Sunitinib | VEGFR, PDGFR, c-Kit | ~39 nM | [13][14] |
| Sorafenib | VEGFR, PDGFR, Raf | ~100 nM | [13] |
| Axitinib | VEGFR | - | [13] |
| Pazopanib | VEGFR, PDGFR, c-Kit | ~10 nM | [13] |
| This compound | VEGFR-2 | User-determined | N/A |
Experimental Protocols & Methodologies
1. Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol assesses the effect of this compound on cell viability.
-
Materials: 96-well plates, endothelial cells (e.g., HUVECs), complete culture medium, this compound, VEGF-A, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Starve cells in a low-serum medium for 4-6 hours.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for the desired treatment duration (e.g., 24-72 hours). Include a vehicle-only (DMSO) control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Western Blot for VEGFR-2 Phosphorylation
This protocol measures the direct inhibitory effect of this compound on its target.
-
Materials: 6-well plates, endothelial cells, lysis buffer (RIPA buffer with protease/phosphatase inhibitors), this compound, VEGF-A (e.g., 50 ng/mL), primary antibodies (anti-p-VEGFR2 Tyr1175, anti-total-VEGFR2), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 16-24 hours.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[15]
-
Immediately wash cells with ice-cold PBS and lyse with 100-150 µL of lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, loading 20-50 µg of total protein per lane.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
3. In Vitro Angiogenesis (Tube Formation) Assay
This functional assay evaluates the impact of this compound on the ability of endothelial cells to form capillary-like structures.[16]
-
Materials: 96-well plate, Matrigel® or similar basement membrane extract (BME), endothelial cells, serum-free medium, this compound.
-
Procedure:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50-80 µL of Matrigel® and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 10,000-20,000 cells onto the polymerized Matrigel® in each well.
-
Incubate for 4-18 hours at 37°C.
-
Image the tube-like structures using a phase-contrast microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Visualizations: Pathways and Workflows
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Angiogenesis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Increased VEGFR2 expression during human late endothelial progenitor cells expansion enhances in vitro angiogenesis with up-regulation of integrin α6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
common issues with Vegfr-2-IN-25 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of Vegfr-2-IN-25.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use freshly opened, anhydrous DMSO to minimize moisture absorption, which can affect solubility.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, it is best to first dissolve this compound in 100% DMSO to the desired concentration.[1] Sonication may be used to aid dissolution.[2] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of the compound in the calculated volume of DMSO.
Q3: My compound precipitated when I diluted the DMSO stock solution with aqueous buffer. What should I do?
A3: Precipitation upon dilution with aqueous buffers is a common issue for hydrophobic small molecules.[1] Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try lowering the final concentration of this compound in your assay.
-
Perform serial dilutions in an intermediate solvent: Instead of diluting directly into the aqueous buffer, perform serial dilutions in a solvent that is miscible with both DMSO and water, such as ethanol or isopropanol, before the final dilution into your assay buffer.[1]
-
Use a surfactant: For in vitro binding assays, adding a small amount of a non-ionic detergent like Tween-20 to your buffer can help maintain the solubility of the compound.[1]
-
Dilute into a protein-containing solution: For cell-based assays, you can try diluting the DMSO stock directly into the cell culture medium containing serum. Serum proteins can help to keep the compound in solution.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation and precipitation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Gently warm the solution to 37°C and use a sonicating water bath to aid dissolution.[4] |
| The compound may have degraded due to improper storage. | Ensure the compound has been stored according to the manufacturer's recommendations (typically at -20°C in a dry environment). | |
| Stock solution appears cloudy or has visible precipitate after thawing. | The compound has precipitated out of solution due to repeated freeze-thaw cycles or moisture absorption in the DMSO. | Centrifuge the vial to pellet the precipitate. Use the supernatant, but be aware that the concentration may be lower than expected. For future use, ensure proper aliquoting and storage. |
| The concentration of the stock solution is too high. | Try preparing a new stock solution at a lower concentration. | |
| Inconsistent experimental results. | Inaccurate concentration of the working solution due to precipitation. | Before each experiment, visually inspect the working solution for any signs of precipitation. If precipitation is observed, prepare a fresh working solution. Consider using a solubility-enhancing agent in your assay buffer if compatible with your experimental setup. |
Quantitative Solubility Data
The following table summarizes the solubility of a similar VEGFR-2 inhibitor, Vegfr-2-IN-6, in DMSO. While specific data for this compound is not provided in the search results, this can serve as a general guideline.
| Solvent | Maximum Solubility |
| DMSO | 22.5 mg/mL (53.1 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicating water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of this compound is needed for this calculation.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix the contents.
-
If the compound is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizations
VEGFR-2 Signaling Pathway
References
preventing off-target effects of Vegfr-2-IN-25
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-25, a novel ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the high degree of similarity within the ATP-binding sites of protein kinases, off-target effects are a common concern with kinase inhibitors.[1] This guide is designed to help researchers identify, understand, and mitigate potential off-target effects of this compound in their experiments. While many VEGFR-2 inhibitors can show a lack of specificity, leading to off-target effects that can complicate clinical benefits, careful experimental design can help parse these effects.[2][3]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that competitively binds to the ATP-binding site of the VEGFR-2 kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting downstream signaling pathways involved in angiogenesis, such as the PI3K/AKT and MAPK pathways.[4][5]
2. What are the known or potential off-targets of this compound?
While designed to be a potent VEGFR-2 inhibitor, this compound, like many kinase inhibitors, may exhibit activity against other structurally related kinases.[6] Based on its hypothetical chemical scaffold and preliminary screening data, potential off-targets may include Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Stem Cell Factor Receptor (c-Kit). It is crucial to experimentally determine the selectivity profile in your specific experimental system.
3. I am observing a stronger phenotypic effect than expected based on VEGFR-2 inhibition alone. What could be the cause?
This could be due to several factors:
-
Off-target effects: this compound may be inhibiting other kinases that contribute to the observed phenotype.
-
Pathway retroactivity: Inhibition of a downstream kinase can sometimes lead to the activation of parallel signaling pathways.[7][8]
-
Cellular context: The specific expression levels and activation states of kinases in your cell line can influence the inhibitor's apparent target specificity.[1]
4. How can I confirm that the observed effect is due to on-target (VEGFR-2) inhibition?
Several experimental approaches can be used to validate on-target effects:
-
Use a structurally different VEGFR-2 inhibitor: If a different inhibitor targeting VEGFR-2 produces the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue experiments: Overexpression of a drug-resistant mutant of VEGFR-2 should reverse the phenotypic effects of this compound.
-
Genetic knockdown/knockout: Using siRNA or CRISPR to reduce VEGFR-2 expression should phenocopy the effects of the inhibitor.
-
Direct measurement of target engagement: Assess the phosphorylation status of VEGFR-2 and its immediate downstream effectors (e.g., PLCγ, ERK) via Western blot.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between biochemical and cellular assays.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Cellular Permeability | The compound may have poor cell membrane permeability. |
| ATP Concentration | Biochemical assays are often run at low ATP concentrations, while intracellular ATP levels are much higher, leading to a rightward shift in potency for ATP-competitive inhibitors. |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps like P-glycoprotein (MDR1). |
| Protein Binding | The compound may bind to plasma proteins in the cell culture media, reducing its effective concentration. |
Experimental Protocol: Cellular Target Engagement Assay (Western Blot)
This protocol verifies that this compound is engaging with its intended target in a cellular context by assessing the phosphorylation of VEGFR-2.
Materials:
-
HUVECs (Human Umbilical Vein Endothelial Cells) or other cells expressing high levels of VEGFR-2.
-
This compound
-
VEGF-A (ligand)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Seed HUVECs and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
Quantify band intensities and normalize phospho-VEGFR-2 to total VEGFR-2.
Issue 2: Unexpected Phenotype Observed (e.g., cell toxicity, differentiation)
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocol: Kinase Selectivity Profiling
Kinase selectivity profiling is essential to identify the off-target interactions of this compound.[9] This can be performed in-house or through commercial services.
Methodology (Commercial Service - e.g., Eurofins DiscoverX, Reaction Biology):
-
Compound Submission: Provide a stock solution of this compound at a known concentration.
-
Assay Format Selection: Choose a suitable assay format, such as a binding assay (e.g., KINOMEscan) or an enzymatic assay.
-
Kinase Panel Selection: Select a panel of kinases for screening. A broad panel (e.g., >400 kinases) is recommended for initial profiling.
-
Data Analysis: The service will provide data on the percentage of inhibition at a given concentration or IC50/Kd values for a dose-response analysis.
-
Interpretation: Analyze the data to identify kinases that are inhibited with a potency similar to or greater than VEGFR-2.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity Index (Off-target IC50 / VEGFR-2 IC50) |
| VEGFR-2 (On-target) | 10 | 1 |
| PDGFRβ | 150 | 15 |
| c-Kit | 300 | 30 |
| FGFR1 | 800 | 80 |
| SRC | >10,000 | >1000 |
| EGFR | >10,000 | >1000 |
This is a hypothetical profile for illustrative purposes.
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Vegfr-2-IN-25 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Vegfr-2-IN-25, a potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a highly potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 12.1 nM.[1] It is a valuable tool for research in areas such as angiogenesis and oncology.
Q2: What are the recommended storage conditions for this compound?
Storage of this compound (Estimated)
| Form | Storage Temperature | Estimated Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Disclaimer: These are estimated storage conditions based on a similar compound. It is highly recommended to refer to the manufacturer's product-specific datasheet for the most accurate information.
Q3: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before storing at -80°C or -20°C.[2]
Q4: Is this compound soluble in aqueous buffers?
Small molecule kinase inhibitors are often poorly soluble in aqueous solutions. It is advisable to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound and other kinase inhibitors.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results | - Compound degradation due to improper storage. | - Ensure the compound is stored correctly (see FAQ 2). - Prepare fresh stock solutions and working dilutions. - Avoid repeated freeze-thaw cycles. |
| - Inaccurate compound concentration. | - Verify the concentration of your stock solution. - Use calibrated pipettes for accurate dilutions. | |
| - Presence of interfering substances in the assay. | - Ensure all reagents and buffers are of high purity. - If using serum in cell-based assays, consider its potential to bind to the inhibitor. | |
| Low or no inhibitory activity | - Incorrect assay setup. | - Review and optimize the experimental protocol. - Ensure the kinase is active and the substrate concentration is appropriate. |
| - Insufficient incubation time. | - Optimize the incubation time for the inhibitor with the kinase. | |
| - High ATP concentration in in vitro kinase assays. | - Use an ATP concentration close to the Km value for the kinase to ensure competitive inhibition can be observed. | |
| Cell toxicity or off-target effects in cell-based assays | - High concentration of the inhibitor. | - Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| - High concentration of the solvent (e.g., DMSO). | - Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5-1%). - Include a solvent-only control in your experiments. |
Experimental Protocols
Below are detailed methodologies for key experiments involving VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
Prepare a solution of VEGFR-2 kinase and substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Assay Reaction:
-
Add the this compound dilutions to the wells of the assay plate.
-
Add the kinase/substrate mixture to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate as required.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
This compound
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HUVECs into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Cell Treatment:
-
Starve the cells in a basal medium (without growth factors) for 4-6 hours.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation time (e.g., 1 hour).
-
Stimulate the cells with a final concentration of VEGF-A (e.g., 20 ng/mL).
-
Include appropriate controls: untreated cells, cells with VEGF-A only, and cells with the highest concentration of DMSO used.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the VEGF-A stimulated control.
-
Plot the normalized cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway upon VEGF-A binding.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay.
References
dealing with Vegfr-2-IN-25 resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Vegfr-2-IN-25, a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals investigating tumor angiogenesis and anti-cancer therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[3][4][5][6] This inhibition of VEGFR-2 signaling in endothelial cells ultimately leads to a reduction in tumor angiogenesis, thereby limiting tumor growth and metastasis.[7][8][9][10]
Q2: What are the major downstream signaling pathways inhibited by this compound?
A2: By blocking VEGFR-2 phosphorylation, this compound inhibits several key downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival. The primary pathways affected include:
-
The Phospholipase Cγ (PLCγ) -> Protein Kinase C (PKC) -> Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway , which is critical for cell proliferation.[11]
-
The PI3K (Phosphoinositide 3-kinase) -> Akt pathway , which plays a central role in cell survival and permeability.[11]
Q3: My cancer cells are developing resistance to this compound. What are the potential mechanisms?
A3: Resistance to VEGFR-2 inhibitors can arise through several mechanisms, which can be broadly categorized as either VEGF-dependent or independent.[12] Common mechanisms include:
-
Upregulation of alternative pro-angiogenic pathways: Cancer cells may begin to overexpress other growth factors such as Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) to stimulate angiogenesis.[13][14]
-
Activation of downstream signaling cascades: Mutations or alterations in proteins downstream of VEGFR-2 (e.g., in the PI3K/Akt or MAPK/ERK pathways) can lead to their constitutive activation, rendering the inhibition of VEGFR-2 ineffective.[11]
-
Hypoxia-induced resistance: The hypoxic tumor microenvironment can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that promotes the expression of various pro-angiogenic genes, including VEGF itself.[13]
-
Increased pericyte coverage: Pericytes are cells that support blood vessels. Increased coverage of tumor vessels by pericytes can make them less dependent on VEGF signaling for survival.[11]
-
Recruitment of bone marrow-derived pro-angiogenic cells: The tumor may recruit cells from the bone marrow that can contribute to the formation of new blood vessels.[11]
Q4: How can I overcome resistance to this compound in my experiments?
A4: Strategies to overcome resistance often involve combination therapies or targeting the specific resistance mechanism:
-
Combination with other targeted inhibitors: If you suspect the upregulation of alternative pathways, consider combining this compound with inhibitors of FGF receptors (FGFRs) or PDGF receptors (PDGFRs).
-
Targeting downstream signaling: If downstream pathways are constitutively active, combining this compound with PI3K or MEK inhibitors could be effective.
-
Inhibition of HIF-1α: In hypoxic tumors, targeting HIF-1α may resensitize the cells to VEGFR-2 inhibition.
-
Combination with chemotherapy: Standard cytotoxic chemotherapy can be combined with this compound to target both the tumor cells and their blood supply.
-
Immunotherapy combinations: Combining VEGFR-2 inhibition with immune checkpoint inhibitors is an emerging strategy, as VEGF can have immunosuppressive effects in the tumor microenvironment.[11]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in control wells (no cells) | - Contamination of media or reagents.- Phenol red in media can interfere with absorbance readings.[15] | - Use fresh, sterile reagents.- Use phenol red-free media for the assay.[15] |
| Low signal or no difference between treated and untreated cells | - this compound concentration is too low.- Incubation time is too short.- Cells are resistant to this compound.- Cell seeding density is too low. | - Perform a dose-response curve to determine the optimal concentration.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Confirm VEGFR-2 expression in your cell line.- Ensure an optimal cell seeding density for logarithmic growth during the assay. |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete solubilization of formazan crystals.[16]- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Mix thoroughly after adding the solubilization buffer.- Use calibrated pipettes and be consistent with technique. |
| Unexpected increase in cell viability at high inhibitor concentrations | - Off-target effects of the inhibitor.- Compound precipitation at high concentrations. | - Test for off-target effects on other kinases.- Check the solubility of this compound in your culture media. |
Western Blotting for VEGFR-2 Signaling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or weak phospho-VEGFR-2 signal | - Insufficient VEGF stimulation.- this compound concentration is too high, leading to complete inhibition.- Low VEGFR-2 expression in the cell line.- Inefficient protein transfer. | - Optimize VEGF stimulation time and concentration.- Titrate this compound concentration.- Confirm VEGFR-2 expression by blotting for total VEGFR-2.- Verify transfer with Ponceau S staining. |
| High background on the blot | - Primary or secondary antibody concentration is too high.- Insufficient washing.- Blocking is inadequate. | - Titrate antibody concentrations.- Increase the number and duration of wash steps.- Optimize blocking buffer (e.g., 5% non-fat milk or BSA) and incubation time. |
| Non-specific bands | - Primary antibody is not specific enough.- Protein degradation. | - Use a different, validated primary antibody.- Add protease and phosphatase inhibitors to your lysis buffer. |
| Phospho-signal present in unstimulated or inhibitor-treated cells | - Basal level of VEGFR-2 activation.- Incomplete inhibition by this compound. | - Serum-starve cells before stimulation to reduce basal activation.- Increase the concentration or pre-incubation time of this compound. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.[18]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
Western Blot for Phospho-VEGFR-2
This protocol is for detecting the phosphorylation status of VEGFR-2 in response to VEGF stimulation and this compound treatment.
Materials:
-
Cancer cell line cultured in 6-well plates
-
Serum-free medium
-
VEGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes[19]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Grow cells in 6-well plates to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate with VEGF (e.g., 50 ng/mL) for 10-20 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total VEGFR-2 and a loading control (e.g., β-actin).
-
VEGFR-2 Kinase Activity Assay
This is a general protocol for an in vitro kinase assay to determine the IC₅₀ of this compound.
Materials:
-
VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)[3][4]
-
This compound
-
96-well plates
-
Kinase-Glo™ Max luminescence-based detection reagent (or similar)[3][4]
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a master mix containing kinase assay buffer, ATP, and the VEGFR-2 substrate.
-
-
Assay Setup:
-
Add the diluted this compound or vehicle to the wells of a 96-well plate.
-
Add the master mix to all wells.
-
-
Initiate Reaction:
-
Detection:
-
Data Acquisition:
-
Read the luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Quantitative Data Summary
The following tables provide example data that could be generated during the characterization of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| VEGFR-2 | 1.5 |
| VEGFR-1 | 150 |
| VEGFR-3 | 250 |
| PDGFRβ | 800 |
| c-Kit | >1000 |
| FGFR1 | >1000 |
Table 2: Cellular Anti-proliferative Activity (MTT Assay, 72h)
| Cell Line | Cancer Type | VEGFR-2 Expression | IC₅₀ (µM) |
| HUVEC | Normal Endothelial | High | 0.01 |
| A549 | Lung Cancer | Moderate | 2.5 |
| MCF-7 | Breast Cancer | Low | >10 |
| U87-MG | Glioblastoma | High | 0.5 |
| A549-VR | This compound Resistant | Moderate | >10 |
Table 3: Effect of Combination Therapy on Resistant Cells (A549-VR)
| Treatment | Cell Viability (% of Control) |
| Vehicle | 100 |
| This compound (10 µM) | 95 ± 5 |
| FGFR Inhibitor (1 µM) | 80 ± 7 |
| This compound + FGFR Inhibitor | 45 ± 6 |
| MEK Inhibitor (1 µM) | 75 ± 8 |
| This compound + MEK Inhibitor | 30 ± 5 |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. selectscience.net [selectscience.net]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
minimizing toxicity of Vegfr-2-IN-25 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing V2I-25, a novel VEGFR-2 inhibitor, in animal models. The information is intended for an audience of researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with V2I-25.
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Question: We are observing unexpected deaths or severe adverse effects (e.g., rapid weight loss, lethargy) in our animal cohort at our intended therapeutic dose. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected toxicity can stem from several factors. A systematic approach is necessary to identify the root cause.
Possible Causes & Troubleshooting Steps:
-
Dose Calculation or Formulation Error:
-
Verification: Double-check all dose calculations, including conversions from in vitro IC50 to in vivo dosage. Re-verify the concentration of the dosing solution.
-
Formulation Integrity: Assess the stability and solubility of V2I-25 in your chosen vehicle. Poor solubility can lead to inconsistent dosing and potential precipitation, causing localized toxicity or embolism. Consider analyzing the formulation for homogeneity.
-
-
Vehicle Toxicity:
-
Control Group: Ensure you have a vehicle-only control group. If adverse effects are observed in this group, the vehicle may be the source of toxicity.
-
Alternative Vehicles: Consider testing alternative, well-tolerated vehicles. The table below lists common vehicles and their general tolerability.
-
-
On-Target Toxicity:
-
Mechanism: V2I-25 inhibits VEGFR-2, which is crucial for the health of normal vasculature. High exposure can lead to on-target toxicities such as hypertension, proteinuria, and impaired wound healing.
-
Mitigation: A dose de-escalation study is recommended to determine the Maximum Tolerated Dose (MTD). See the detailed protocol for MTD determination below.
-
-
Off-Target Kinase Inhibition:
-
Mechanism: V2I-25 may inhibit other kinases with structural similarity to VEGFR-2, leading to unforeseen toxicities.
-
Investigation: If possible, perform a kinome scan to identify potential off-target interactions. Correlate any identified off-targets with the observed phenotype.
-
Logical Troubleshooting Flow for Unexpected Toxicity
Caption: Troubleshooting workflow for addressing unexpected in vivo toxicity.
Issue 2: Lack of Efficacy at a Presumed Therapeutic Dose
Question: We are not observing the expected anti-tumor or anti-angiogenic effects with V2I-25 at a dose that is well-tolerated. What could be the reason?
Answer:
A lack of efficacy can be as perplexing as overt toxicity. The following steps can help diagnose the issue.
Possible Causes & Troubleshooting Steps:
-
Sub-therapeutic Exposure:
-
Pharmacokinetics (PK): The compound may have poor bioavailability or be rapidly metabolized and cleared. A pilot PK study to determine key parameters (Cmax, Tmax, AUC, half-life) is essential.
-
Dosing Regimen: The dosing frequency may be insufficient to maintain a therapeutic concentration. Consider a more frequent dosing schedule or a different route of administration based on PK data.
-
-
Target Engagement:
-
Pharmacodynamics (PD): Confirm that V2I-25 is reaching the tumor and inhibiting its target, VEGFR-2. This can be assessed by measuring the phosphorylation status of VEGFR-2 in tumor tissue at various time points after dosing.
-
Biomarker Analysis: Analyze downstream markers of VEGFR-2 signaling (e.g., p-ERK, p-AKT) in the tumor to confirm pathway inhibition.
-
-
Tumor Model Resistance:
-
Alternative Pathways: The tumor model may not be primarily dependent on VEGFR-2 signaling for its growth and angiogenesis. It might utilize alternative pro-angiogenic pathways (e.g., FGF, PDGF).
-
Model Validation: Ensure the chosen tumor model has been validated to be responsive to VEGFR-2 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What are the common on-target toxicities associated with V2I-25 and how can they be monitored?
A1: On-target toxicities arise from the inhibition of VEGFR-2 in healthy tissues. Key toxicities to monitor include:
| Toxicity | Monitoring Parameter | Frequency of Monitoring | Management Strategy |
| Hypertension | Blood pressure measurement (tail-cuff) | Baseline, then 2-3 times per week | Dose reduction; consider co-administration of an ACE inhibitor if appropriate for the study design. |
| Proteinuria | Urine dipstick for protein; BUN/Creatinine | Baseline, then weekly | Dose reduction or interruption if severe. |
| Impaired Wound Healing | Observation of any surgical sites or injuries | Daily | Plan surgeries before starting treatment; allow for a washout period before any necessary procedures. |
| Gastrointestinal | Daily body weight and fecal consistency | Daily | Dose reduction; supportive care (e.g., hydration). |
Q2: What are some recommended vehicle formulations for in vivo studies with V2I-25?
A2: The choice of vehicle is critical for solubility and tolerability. Here are some commonly used formulations for poorly soluble kinase inhibitors:
| Vehicle Composition | Administration Route | Key Considerations |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IV, IP, PO | Good for initial screening; DMSO can have inflammatory effects. |
| 0.5% Methylcellulose in sterile water | PO | A common suspension vehicle for oral gavage. |
| 5% N-methyl-2-pyrrolidone (NMP), 95% PEG300 | IP, SC | NMP can be an irritant; use with caution. |
| 20% Captisol® in sterile water | IV, IP, SC, PO | Can significantly improve solubility and stability. |
Q3: How do I establish the Maximum Tolerated Dose (MTD) for V2I-25 in my animal model?
A3: An MTD study is crucial to define a dose that is tolerable for long-term efficacy studies. A detailed protocol is provided in the "Experimental Protocols" section. The general workflow involves a dose-escalation or de-escalation design where cohorts of animals are treated with increasing or decreasing doses of V2I-25. The MTD is typically defined as the highest dose that does not induce significant morbidity (e.g., >15-20% body weight loss) or mortality.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of V2I-25 in Mice
Objective: To determine the highest dose of V2I-25 that can be administered for a defined period without causing severe toxicity.
Materials:
-
V2I-25
-
Appropriate vehicle
-
8-10 week old mice (e.g., C57BL/6 or BALB/c), n=3-5 per group
-
Dosing syringes and needles
-
Animal balance
Methodology:
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and 4-5 dose levels (e.g., 10, 25, 50, 75, 100 mg/kg).
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dosing: Administer V2I-25 or vehicle daily (or as per the intended clinical schedule) for 14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathology.
-
-
MTD Definition: The MTD is defined as the highest dose at which no more than 10% of animals die due to toxicity and the mean body weight loss does not exceed 20%.
Experimental Workflow for MTD Study
Validation & Comparative
A Head-to-Head Comparison: Vegfr-2-IN-25 Versus Sorafenib in VEGFR-2 Inhibition
In the landscape of cancer research, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) stands as a cornerstone of anti-angiogenic therapy. Among the numerous inhibitors developed, this guide provides a detailed comparison of a novel inhibitor, Vegfr-2-IN-25, and the well-established multi-kinase inhibitor, sorafenib, in their efficacy at targeting VEGFR-2. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on their relative potencies, supported by experimental data and detailed methodologies.
At a Glance: Potency and Efficacy
Available data from independent studies indicate that this compound is a highly potent and selective inhibitor of VEGFR-2, demonstrating significantly lower IC50 values compared to sorafenib in in vitro kinase assays. While a direct comparative study under identical experimental conditions is not publicly available, the existing data provides a strong basis for preliminary assessment.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | VEGFR-2 | 12.1 | Commercial Supplier Data |
| Sorafenib | VEGFR-2 | ~90 | Multiple Published Studies |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes and is derived from separate studies.
Mechanism of Action: Targeting the VEGF Signaling Pathway
Both this compound and sorafenib function by inhibiting the tyrosine kinase activity of VEGFR-2. This receptor, upon binding with its ligand VEGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its phosphorylation and subsequent activation, thereby halting the pro-angiogenic signals.
Sorafenib, however, is a multi-kinase inhibitor, also targeting other kinases such as RAF, PDGFR-β, and c-KIT. This broader activity profile can contribute to its overall anti-cancer effects but may also be associated with a wider range of off-target effects. In contrast, this compound is reported to be a more selective inhibitor of VEGFR-2.
Experimental Protocols
To provide a framework for the direct comparison of these inhibitors, detailed methodologies for key experiments are outlined below.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of purified VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sorafenib against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and sorafenib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound and sorafenib in assay buffer.
-
In a 96-well plate, add the diluted compounds, VEGFR-2 kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay
This cell-based assay assesses the ability of the inhibitors to block VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Objective: To determine the potency of this compound and sorafenib in inhibiting VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
Test compounds (this compound and sorafenib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
Western blot reagents and equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or sorafenib for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to the total VEGFR-2 levels.
-
Determine the concentration of each inhibitor required to reduce VEGF-induced phosphorylation by 50%.
VEGF-Induced Endothelial Cell Proliferation Assay
This assay evaluates the functional consequence of VEGFR-2 inhibition by measuring the impact on endothelial cell proliferation.
Objective: To compare the anti-proliferative effects of this compound and sorafenib on VEGF-stimulated endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell basal medium (serum-free)
-
Recombinant human VEGF-A
-
Test compounds (this compound and sorafenib)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a low density.
-
Allow the cells to attach overnight, then starve them in a basal medium for 4-6 hours.
-
Treat the cells with serial dilutions of the inhibitors in the presence of a constant concentration of VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 values.
Conclusion
Based on the currently available data, this compound emerges as a more potent inhibitor of VEGFR-2 in biochemical assays compared to sorafenib. Its higher potency suggests the potential for achieving therapeutic efficacy at lower concentrations, which could translate to a more favorable side-effect profile. However, it is crucial to acknowledge that sorafenib's broader kinase inhibition profile may offer anti-cancer benefits through multiple mechanisms.
For a definitive comparison, a head-to-head study employing the standardized experimental protocols outlined in this guide is essential. Such a study would provide a robust dataset to directly compare the in vitro and in vivo efficacy of this compound and sorafenib, and to further elucidate their potential as anti-angiogenic therapies. Researchers are encouraged to utilize these methodologies to generate comparative data that will be invaluable for the drug development community.
Navigating the Kinase Landscape: A Comparative Guide to VEGFR-2 Inhibitor Specificity
A critical evaluation of inhibitor selectivity is paramount for researchers and drug development professionals. While direct data for "Vegfr-2-IN-25" is not publicly available, this guide provides a comparative analysis of well-characterized Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, offering insights into their specificity and performance based on published experimental data.
VEGFR-2, a key mediator of angiogenesis, is a crucial target in cancer therapy. The development of small molecule inhibitors targeting its kinase domain has led to several FDA-approved drugs. However, the clinical efficacy and side-effect profiles of these inhibitors are intrinsically linked to their specificity. Off-target effects, stemming from the inhibition of other structurally related kinases, can lead to adverse events and limit therapeutic windows.[1][2][3][4] This guide delves into the specificity of various VEGFR-2 inhibitors, presenting comparative data and outlining the experimental methodologies used for their validation.
Comparative Kinase Inhibitory Activity
The specificity of a kinase inhibitor is typically assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of several known VEGFR-2 inhibitors against VEGFR-2 and other relevant kinases, providing a snapshot of their selectivity profiles.
| Compound | VEGFR-2 IC50 (nM) | VEGFR-1 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | EGFR IC50 (nM) | Reference |
| Sorafenib | 90 | 20 | 580 | 68 | >10000 | [5] |
| Sunitinib | 39 | - | - | - | - | [5] |
| Axitinib | <1 | - | - | - | - | [2] |
| Lenvatinib | <1 | - | - | - | - | [2] |
| Cabozantinib | 1.3 | - | - | - | - | [2] |
| CHMFL-VEGFR2-002 | 66 | >10000 | 618 | - | >10000 | [4] |
| Compound 25m | 26 | - | - | - | - | [5] |
| Compound 53b | 5.4 | - | - | - | - | [5] |
| Compound 11 | 192 | - | - | - | - | [6] |
| Compound 8 | 77.02 | - | - | - | - | [7] |
Understanding the Experimental Approach
The determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for key assays commonly employed in the characterization of VEGFR-2 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.
Objective: To determine the IC50 value of an inhibitor against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP), often radiolabeled ([γ-33P]ATP)
-
Test inhibitor at various concentrations
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
The VEGFR-2 kinase is pre-incubated with the test inhibitor at varying concentrations for a defined period (e.g., 10-20 minutes) at room temperature in the kinase reaction buffer.
-
The kinase reaction is initiated by adding a mixture of the substrate and [γ-33P]ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., EDTA or phosphoric acid).
-
The reaction mixture is transferred to a filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay
This assay assesses the ability of an inhibitor to block VEGFR-2 autophosphorylation within a cellular context, providing a more physiologically relevant measure of its activity.
Objective: To determine the cellular potency of an inhibitor in blocking VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other cells endogenously or recombinantly expressing VEGFR-2.
-
Cell culture medium and supplements.
-
Recombinant human VEGF-A.
-
Test inhibitor at various concentrations.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2.
-
Western blotting or ELISA reagents.
Procedure:
-
Cells are cultured to a suitable confluency and then serum-starved for several hours to reduce basal receptor activation.
-
The cells are pre-treated with the test inhibitor at various concentrations for a defined period (e.g., 1-2 hours).
-
The cells are then stimulated with a fixed concentration of VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 autophosphorylation.
-
The stimulation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated VEGFR-2 and total VEGFR-2 are analyzed by Western blotting or ELISA using specific antibodies.
-
The band intensities (for Western blot) or absorbance values (for ELISA) are quantified.
-
The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each inhibitor concentration.
-
The percentage of inhibition of VEGF-induced phosphorylation is determined relative to the VEGF-stimulated control without the inhibitor.
-
The cellular IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context of VEGFR-2 inhibition, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for assessing inhibitor specificity.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Experimental workflow for assessing VEGFR-2 inhibitor specificity.
Conclusion
The specificity of a VEGFR-2 inhibitor is a critical determinant of its therapeutic potential. While many inhibitors demonstrate high potency against VEGFR-2, their activity against other kinases can vary significantly, influencing their overall clinical utility.[2][3][4] The data and methodologies presented in this guide provide a framework for the comparative evaluation of VEGFR-2 inhibitors. A thorough assessment of an inhibitor's selectivity profile, through a combination of in vitro and cell-based assays, is essential for predicting its efficacy and potential for adverse effects. As the field of kinase inhibitor development continues to evolve, the pursuit of highly selective agents remains a key objective to improve patient outcomes in oncology and other diseases driven by aberrant angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status | springermedizin.de [springermedizin.de]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Kinase Selectivity Profile of Vegfr-2-IN-25
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-25. Due to the limited public data under this specific nomenclature, this guide operates on the premise that "this compound" refers to the potent inhibitor designated as compound 25m in recent scientific literature. The performance of this compound is compared with established multi-kinase inhibitors, Sunitinib and Sorafenib, which also target VEGFR-2. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds for their research needs.
The VEGFR-2 Signaling Pathway: A Prime Target in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the formation of new blood vessels.[1][2] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/AKT pathways, which are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[4][5][6] Due to its central role in tumor angiogenesis, VEGFR-2 is a primary target for the development of anti-cancer therapeutics.[1]
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to toxicity or unexpected biological outcomes. While many VEGFR-2 inhibitors are multi-targeted, the development of more selective agents is a key goal in cancer therapy to improve safety and tolerability.[1]
Profile of this compound (Compound 25m)
Compound 25m has been identified as a highly potent VEGFR-2 inhibitor. Its inhibitory activity is significantly greater than that of the well-established drug, Sunitinib, in biochemical assays.
| Compound | Target | IC₅₀ (µM) |
| This compound (25m) | VEGFR-2 | 0.026 |
| Sunitinib (Reference) | VEGFR-2 | 0.039 |
| Table 1: Inhibitory activity of this compound (25m) against VEGFR-2 compared to Sunitinib. |
Cross-Reactivity Profiles of Sunitinib and Sorafenib
To provide a broader context for kinase selectivity, the following table summarizes the inhibitory activities of Sunitinib and Sorafenib against a panel of key kinases. Both are approved multi-kinase inhibitors that target VEGFRs among other proteins involved in tumor progression. This polypharmacology contributes to their efficacy but also to their side-effect profiles.[1][6][7]
| Kinase Target | Sunitinib IC₅₀ (nM) | Sorafenib IC₅₀ (nM) | Biological Function |
| VEGFR-2 | 9 | 90 | Angiogenesis |
| VEGFR-1 | 80 | - | Angiogenesis |
| VEGFR-3 | - | 20 | Lymphangiogenesis |
| PDGFR-β | 8 | 57 | Cell growth, proliferation |
| c-KIT | 4 | 68 | Cell survival, proliferation |
| FLT3 | 25 | 59 | Hematopoietic cell proliferation |
| RET | 31 | - | Cell growth, differentiation |
| Raf-1 | - | 6 | Cell proliferation, survival |
| B-Raf | - | 22 | Cell proliferation, survival |
| Table 2: Comparative cross-reactivity profiles of Sunitinib and Sorafenib against various kinases. IC₅₀ values represent the concentration required for 50% inhibition. Data compiled from multiple sources.[6][8] |
Experimental Methodologies
The determination of an inhibitor's cross-reactivity profile is typically achieved by screening the compound against a large panel of purified kinases. A common and robust method for this is the radiometric kinase assay.
Protocol: Radiometric Kinase Assay (33P-ATP Filter Binding)
This biochemical assay measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from 33P-ATP to a specific substrate (protein or peptide).
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate concentrations of HEPES, MgCl₂, MnCl₂, DTT, and BSA.
-
Dilute the kinase to be tested to a predetermined optimal concentration in the reaction buffer.
-
Prepare the specific peptide or protein substrate at the desired concentration.
-
Prepare the test inhibitor (e.g., this compound) in a series of dilutions (typically in DMSO) to generate a dose-response curve.
-
Prepare the ATP solution, including a known amount of radiolabeled [γ-33P]ATP.
-
-
Assay Execution:
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test inhibitor at various concentrations.
-
Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution to each well.
-
Incubate the reaction mixture for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 filter plate). The phosphorylated substrate will bind to the filter, while the unused [γ-33P]ATP will not.
-
Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabeled ATP.
-
After drying the plate, add a scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The measured radioactive signal is directly proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (DMSO vehicle) reaction.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Summary and Conclusion
This guide provides a comparative overview of the novel VEGFR-2 inhibitor this compound (assumed to be compound 25m) and the established multi-kinase inhibitors Sunitinib and Sorafenib. The available data indicates that this compound is a highly potent inhibitor of VEGFR-2.
For researchers, the choice of inhibitor depends critically on the experimental goal. Highly selective inhibitors like this compound are valuable tools for dissecting the specific roles of VEGFR-2 in biological processes with minimal confounding effects from other kinases. Conversely, multi-kinase inhibitors like Sunitinib and Sorafenib are relevant for studies aiming to replicate the effects of clinically approved drugs or to inhibit multiple signaling pathways simultaneously. A thorough understanding of a compound's cross-reactivity profile is essential for the accurate interpretation of experimental results and for the development of safer, more effective therapeutics.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. youtube.com [youtube.com]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of Vegfr-2-IN-25 and Other Tyrosine Kinase Inhibitors Targeting VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel tyrosine kinase inhibitor (TKI), Vegfr-2-IN-25, with other prominent TKIs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The comparative data presented herein is based on standardized in vitro and in vivo assays to facilitate an objective evaluation of their biochemical and cellular activities.
Disclaimer: As of the latest literature review, specific experimental data for a compound designated "this compound" is not publicly available. Therefore, for the purpose of this illustrative guide, "this compound" is used as a placeholder. The quantitative data presented for this compound are hypothetical and serve to demonstrate the framework for a comparative analysis. The data for other listed TKIs are compiled from published research.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, promoting tumor growth, invasion, and metastasis.[1][2] Consequently, VEGFR-2 has emerged as a key target for anti-cancer drug development.[4] Tyrosine kinase inhibitors that selectively target VEGFR-2 have shown significant therapeutic efficacy in various solid tumors.[5] This guide compares the preclinical profiles of this compound against established VEGFR-2 inhibitors: Sunitinib, Sorafenib, Axitinib, Pazopanib, and Regorafenib.
Biochemical Activity: Kinase Inhibition Profile
The primary measure of a TKI's potency is its ability to inhibit the kinase activity of its target protein. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this potency. The following table summarizes the IC50 values of the compared TKIs against VEGFR-2 and other relevant kinases.
| Kinase Target | This compound (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) | Pazopanib (IC50, nM) | Regorafenib (IC50, nM) |
| VEGFR-2 | 5 | 80[6] | 90[6] | 0.2[1] | 30[7] | 4.2[8] |
| VEGFR-1 | 10 | 9 (Ki, µM)[9] | 13[8] | 0.1[1] | 15[10] | 13[8] |
| VEGFR-3 | 15 | - | 20[6] | 0.1-0.3[1] | 7[10] | 46[8] |
| PDGFRβ | 50 | 2[6] | 57[6] | 1.6[1] | 215[10] | 22[8] |
| c-Kit | 75 | - | 68[6] | 1.7[1] | 48[10] | 7[8] |
| Raf-1 | >1000 | - | 6[6] | - | - | 2.5[8] |
| B-Raf | >1000 | - | 22[6] | - | - | 28[8] |
Cellular Activity: Impact on Endothelial Cell Function
The therapeutic efficacy of VEGFR-2 inhibitors is contingent on their ability to modulate endothelial cell behavior. Key cellular processes affected include proliferation, survival, and migration. The following table summarizes the cellular activities of the compared TKIs.
| Cellular Assay | This compound (Hypothetical IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) | Pazopanib (IC50, nM) | Regorafenib (IC50, nM) |
| HUVEC Proliferation | 20 | - | - | >10,000 (non-VEGF stimulated)[1] | 20[7] | ~3 (VEGF-stimulated)[8] |
| VEGFR-2 Autophosphorylation | 15 | - | - | 0.2[11] | 8[10] | 3[8] |
| Endothelial Cell Migration | Inhibitory | Inhibitory | Inhibitory | Inhibitory[11] | Inhibitory | Inhibitory[12] |
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of VEGFR-2 inhibitors is ultimately evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies assess the inhibitor's ability to suppress tumor growth and angiogenesis.
| Xenograft Model | This compound (Hypothetical) | Sunitinib | Sorafenib | Axitinib | Pazopanib | Regorafenib |
| Tumor Growth Inhibition | Significant | Significant[9] | Significant[13] | Significant[11][14] | Significant[10] | Significant[8][15] |
| Microvessel Density | Reduced | Reduced[9] | Reduced | Reduced[1] | Reduced | Reduced[16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xenograft Tumors Vascularized with Murine Blood Vessels May Overestimate the Effect of Anti-Tumor Drugs: A Pilot Study | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]
- 8. In-vivo monitoring of angiogenesis-inhibitory treatment effects by contrast-enhanced dynamic CT in a xenograft tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Lymphangiogenesis and Angiogenesis in Breast Tumor Xenografts and Lymph Nodes by a Peptide Derived from Transmembrane Protein 45A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.3. Endothelial Cell Migration Assay [bio-protocol.org]
- 12. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Head-to-Head Comparison: Vegfr-2-IN-25 and Axitinib in VEGFR-2 Inhibition
A definitive head-to-head comparison between Vegfr-2-IN-25 and axitinib is not possible at this time due to the lack of publicly available data for a compound specifically designated "this compound." Extensive searches have yielded no specific information on a VEGFR-2 inhibitor with this name, suggesting it may be an internal, preclinical, or otherwise non-publicly disclosed compound.
This guide will therefore provide a comprehensive overview of the well-characterized VEGFR-2 inhibitor, axitinib, including its mechanism of action, experimental data from preclinical and clinical studies, and relevant signaling pathways. Should information on this compound become available, a direct comparison can be conducted.
Axitinib: A Potent Second-Generation VEGFR Inhibitor
Axitinib, marketed as Inlyta®, is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[1][2] By inhibiting these receptors, axitinib effectively blocks the signaling pathways responsible for angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3] It is approved for the treatment of advanced renal cell carcinoma (RCC) after failure of one prior systemic therapy.[3]
Mechanism of Action
Axitinib functions by binding to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing the autophosphorylation and activation of the receptor.[3] This blockade inhibits downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Axitinib has demonstrated significantly higher potency compared to first-generation VEGFR inhibitors.[2] In addition to VEGFRs, axitinib also shows inhibitory activity against other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT.[4]
Signaling Pathway Inhibition
The primary signaling pathway inhibited by axitinib is the VEGF/VEGFR-2 pathway, which is a central regulator of angiogenesis. A simplified representation of this pathway and the point of inhibition by axitinib is depicted below.
Quantitative Data for Axitinib
The following tables summarize key quantitative data regarding the in vitro and clinical efficacy of axitinib.
Table 1: In Vitro Inhibitory Activity of Axitinib
| Target | IC₅₀ (nmol/L) | Reference |
| VEGFR-1 | 0.1 | [5] |
| VEGFR-2 | 0.2 | [5] |
| VEGFR-3 | 0.1-0.3 | [5] |
| PDGFRα | 1.6 | [5] |
| PDGFRβ | 1.6 | [5] |
| c-Kit | 1.7 | [5] |
Table 2: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (AXIS Trial)
| Parameter | Axitinib | Sorafenib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 6.7 months | 4.7 months | 0.665 (0.544–0.812) | <0.0001 |
| Objective Response Rate (ORR) | 19% | 9% | - | 0.0001 |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used to characterize VEGFR inhibitors like axitinib.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound (axitinib).
-
Procedure:
-
The kinase reaction is performed in a buffer containing the recombinant VEGFR-2 enzyme and the substrate peptide.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
After incubation at a specified temperature and time, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (³²P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the remaining ATP.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of endothelial cells.
Protocol:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as they express VEGFR-2.
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to attach.
-
The cells are then serum-starved to synchronize their cell cycle and reduce basal proliferation.
-
The cells are treated with various concentrations of the test compound in the presence of a stimulating factor like VEGF.
-
After an incubation period (e.g., 72 hours), cell proliferation is measured using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).
-
-
Data Analysis: The absorbance or fluorescence values are proportional to the number of viable cells. The results are expressed as a percentage of the control (VEGF-stimulated cells without the inhibitor), and the IC₅₀ value is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human tumor cells (e.g., renal cell carcinoma cell line) are injected subcutaneously into the flanks of the mice.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound (axitinib) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group (e.g., tumor growth inhibition percentage).
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. amsbio.com [amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anti-Angiogenic Agents: Sunitinib vs. Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic cancer therapy, a multitude of agents have emerged, each with distinct mechanisms of action and efficacy profiles. This guide provides an objective comparison of two prominent anti-angiogenic drugs: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, and Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A). This comparison is supported by experimental data from key in vitro and in vivo assays, along with detailed protocols to aid in the design and interpretation of similar studies.
Mechanism of Action: A Tale of Two Strategies
Sunitinib and Bevacizumab both disrupt the VEGF signaling pathway, a critical driver of angiogenesis, but at different points. Sunitinib is a small molecule inhibitor that targets the intracellular tyrosine kinase domains of multiple receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the ATP-binding site of these receptors, Sunitinib inhibits their autophosphorylation and subsequent downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1]
In contrast, Bevacizumab is a humanized monoclonal antibody that acts extracellularly. It specifically binds to and neutralizes all isoforms of VEGF-A, preventing this potent pro-angiogenic factor from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[2] This blockade of the ligand-receptor interaction effectively inhibits the activation of the VEGFR signaling pathway from the outset.
Comparative Efficacy: A Data-Driven Overview
The anti-angiogenic effects of Sunitinib and Bevacizumab have been quantified in a variety of preclinical models. The following table summarizes key performance data from in vitro and in vivo studies.
| Parameter | Sunitinib | Bevacizumab | Assay Type | Cell Type/Model |
| IC50 (VEGF-dependent Proliferation) | 40 nM[1] | - | Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) |
| IC50 (Tube Formation) | ~0.12 µM[1] | - | Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Inhibition of Tube Formation | Significant reduction in tube length at 1 µM[3] | Significant inhibition of spheroid sprouting at 67 nM (10 µg/mL)[4] | Tube Formation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Inhibition of Cell Migration | Significantly inhibited invasion (34 ± 4 vs. 61 ± 8 cells/mm²) at 1 µmol/L[5] | Dose-dependent inhibition of cell migration[6] | Transwell Migration Assay | MDA-MB-468 breast cancer cells / Equine Umbilical Vein Endothelial Cells |
| Reduction in Microvessel Density (MVD) | 45-74% reduction in various tumor xenograft models[7][8][9] | Significant reduction in MVD in patients with high baseline MVD[10][11][12][13] | In vivo Tumor Xenograft | Various cancer models (e.g., osteosarcoma, breast cancer, glioblastoma) |
Visualizing the Mechanisms
To further elucidate the distinct points of intervention for these two agents, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for assessing anti-angiogenic compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of anti-angiogenic compounds.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well tissue culture plates
-
Test compounds (Sunitinib, Bevacizumab) and vehicle control
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw the Basement Membrane Extract (BME) on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for solidification.[14]
-
Culture HUVECs to 70-80% confluency.
-
Harvest the HUVECs using trypsin and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Add the test compounds at various concentrations to the HUVEC suspension.
-
Gently add 100 µL of the cell suspension containing the test compounds to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[14]
-
After incubation, carefully remove the medium and add Calcein AM to stain the cells for visualization.
-
Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vitro Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells towards a chemoattractant.
Materials:
-
Endothelial cells or cancer cells
-
Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., VEGF or serum)
-
Test compounds (Sunitinib, Bevacizumab) and vehicle control
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Light microscope
Protocol:
-
Rehydrate the porous membranes of the Boyden chamber inserts with serum-free medium.
-
Add cell culture medium containing a chemoattractant to the lower chamber of the Boyden apparatus.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the test compounds at desired concentrations to the cell suspension.
-
Seed the cell suspension into the upper chamber of the inserts.[15]
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a staining solution like Crystal Violet.
-
Count the number of stained, migrated cells in several microscopic fields.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels in a basement membrane matrix implanted in a living animal.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Basement Membrane Extract (e.g., Matrigel), growth factor reduced
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Test compounds (Sunitinib, Bevacizumab) and vehicle control
-
Ice-cold syringes and needles
-
Anesthetic
-
Dissection tools
-
Formalin for fixation
-
Paraffin for embedding
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)
-
Microscope
Protocol:
-
Thaw the Matrigel on ice.
-
Mix the Matrigel with the pro-angiogenic factor and the test compound or vehicle control on ice.
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.[16][17]
-
Allow the plugs to remain in the mice for a predetermined period (e.g., 7-14 days) to allow for vascularization.
-
Euthanize the mice and surgically excise the Matrigel plugs.
-
Fix the plugs in formalin, embed them in paraffin, and section them for histological analysis.
-
Perform immunohistochemistry using an endothelial cell-specific marker (e.g., CD31) to stain the blood vessels within the plug.[18]
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area using a microscope and image analysis software.
-
Compare the MVD in the plugs from the treated groups to the control group to determine the in vivo anti-angiogenic efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sunitinib and bevacizumab for first-line treatment of metastatic renal cell carcinoma: a systematic review and indirect comparison of clinical effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles [mdpi.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. pnas.org [pnas.org]
- 14. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 18. 4.8. In Vivo Angiogenesis (Matrigel Plug) Assay [bio-protocol.org]
Independent Validation of VEGFR-2 Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 50% inhibitory concentration (IC50) values for several prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While the specific compound "Vegfr-2-IN-25" could not be independently validated due to a lack of publicly available data, this document presents a comparative analysis of well-characterized alternative compounds with supporting experimental data and methodologies.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of a biological target by half, is a key metric for assessing the potency of these therapeutic agents.
Comparative Analysis of VEGFR-2 Inhibitor IC50 Values
The following table summarizes the reported IC50 values for several well-established VEGFR-2 inhibitors. These values were obtained from various in vitro kinase assays and provide a basis for comparing their relative potencies.
| Inhibitor | Reported VEGFR-2 IC50 | Reference |
| Sorafenib | 3.12 nM - 90 nM | [1][2] |
| Sunitinib | 18.9 ± 2.7 nM | |
| Apatinib | 1 nM | |
| Cabozantinib | 0.035 nM | |
| Regorafenib | 4.2 nM (murine) | |
| Axitinib | ~13.25 kcal mol-1 (binding affinity) |
Note: IC50 values can vary between different experimental setups, including the specific assay conditions and the source of the enzyme. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay for IC50 Determination
This section outlines a typical protocol for determining the IC50 value of a test compound against VEGFR-2 using a luminescence-based kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test inhibitor (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup: The kinase reaction is typically assembled in a 96-well plate. Each well contains the recombinant VEGFR-2 enzyme, the peptide substrate, and the kinase buffer.
-
Inhibitor Addition: The serially diluted test inhibitor is added to the appropriate wells. Control wells containing DMSO without the inhibitor (positive control) and wells without the enzyme (negative control) are also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: After incubation, the luminescence-based detection reagent is added to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is collected using a plate reader. The percentage of inhibition for each inhibitor concentration is calculated relative to the positive and negative controls. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for IC50 determination.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Guide to the Efficacy of VEGFR-2 Inhibitors: WA-25 vs. Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of WA-25, a novel marine-derived compound, and Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor. Both compounds target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, but through distinct mechanisms. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid in research and drug development decisions.
Mechanism of Action
WA-25 exerts its anti-angiogenic effects primarily by downregulating the expression of both VEGF and its receptor, VEGFR-2, at the mRNA and protein levels. This leads to a reduction in the overall signaling capacity of the VEGF/VEGFR-2 pathway in endothelial cells.
Sunitinib , on the other hand, is a direct inhibitor of the VEGFR-2 tyrosine kinase domain. By competing with ATP, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
In Vitro Efficacy
The following tables summarize the in vitro efficacy of WA-25 and Sunitinib in key angiogenic assays.
| Compound | Assay | Cell Line | IC50 | Citation |
| WA-25 | Proliferation | HUVEC | 27.8 µM | [1] |
| Migration | HUVEC | 8.9 µM | [1] | |
| Tube Formation | HUVEC | 5.83 µM | [1] | |
| Sunitinib | VEGFR-2 Kinase Inhibition | - | 80 nM | [2] |
| Proliferation | HUVEC | ~10 nM (VEGF-induced) | [2] |
Note: Direct comparison of IC50 values should be made with caution as the assays for WA-25 measure cellular effects resulting from protein downregulation, while the value for Sunitinib reflects direct enzymatic inhibition.
In Vivo Efficacy
The in vivo anti-angiogenic properties of both compounds have been demonstrated in different models.
| Compound | Model | Effect | Quantitative Data | Citation |
| WA-25 | Zebrafish Embryo | Inhibition of intersegmental vessel development | ~70% reduction | [1] |
| Rat Aortic Ring | Inhibition of microvessel sprouting | >80% inhibition | [1] | |
| Sunitinib | Glioblastoma Xenograft | Reduction in microvessel density | 74% reduction | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Vegfr-2-IN-25
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Vegfr-2-IN-25, a potent VEGFR-2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of hazardous small molecule inhibitors and information from the SDS for similar compounds like VEGFR2-IN-1.
Important Note: The following guidelines are for informational purposes. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations regarding hazardous waste disposal.
Hazard Assessment and Data Overview
This compound is a highly potent small molecule inhibitor of VEGFR-2 with an IC50 of 12.1 nM.[1] As with many kinase inhibitors, it should be handled as a potentially hazardous compound. The SDS for a related compound, VEGFR2-IN-1, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Based on this, it is prudent to assume this compound has a similar hazard profile.
| Hazard Classification (Based on VEGFR2-IN-1) | GHS Precautionary Statements (Based on VEGFR2-IN-1) |
| Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. |
| Acute Aquatic Toxicity (Category 1) | P270: Do not eat, drink or smoke when using this product. |
| Chronic Aquatic Toxicity (Category 1) | P273: Avoid release to the environment. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Disclaimer: This data is for a related compound, VEGFR2-IN-1, and should be used as a general guideline. The specific hazards of this compound may vary.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in solid form and in solutions.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Segregation of Waste
Proper segregation is critical to prevent accidental reactions and ensure correct disposal.
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container. This includes any contaminated items such as weigh boats or filter papers.
-
Liquid Waste:
-
Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) should be collected in a designated hazardous waste container for flammable organic waste. Do not mix with aqueous waste.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate hazardous waste container for aqueous chemical waste.
-
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use your institution's hazardous waste labels.
-
Clearly write the full chemical name: "this compound".
-
List all components of the waste, including solvents and their approximate concentrations.
-
Indicate the hazard characteristics (e.g., "Toxic," "Aquatic Hazard").
-
Include the date the waste was first added to the container.
Storage of Waste
Store hazardous waste containers safely pending pickup by your institution's EHS department.
-
Keep containers tightly sealed.
-
Store in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment to prevent spills.
-
Do not store incompatible waste types together.
Disposal of Empty Containers
-
Non-empty containers: If a container still holds residual this compound, it must be disposed of as hazardous waste.
-
Empty containers: A container that has held a hazardous chemical can often be disposed of as regular trash after it has been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[3] Consult your EHS for specific procedures on decontaminating and disposing of empty chemical containers.
Spill Management
In the event of a spill:
-
Alert others in the area.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.
-
Wear appropriate PPE during cleanup.
-
Collect all contaminated absorbent materials and place them in the designated solid hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS immediately.
VEGFR-2 Signaling Pathway
The diagram below illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, a key pathway in angiogenesis that is targeted by inhibitors like this compound.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in research.
References
Personal protective equipment for handling Vegfr-2-IN-25
Disclaimer: No specific Safety Data Sheet (SDS) for Vegfr-2-IN-25 was publicly available at the time of this writing. The following safety and handling information is based on the SDS for the structurally related compound, VEGFR2-IN-1, and should be used as a guideline. Researchers must consult the compound-specific SDS upon receipt and adhere to their institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures for safe handling, personal protective equipment (PPE) recommendations, and a disposal plan to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is critical when handling potent kinase inhibitors. The following PPE is mandatory to prevent accidental exposure.
Standard Laboratory Attire:
-
Lab Coat: A full-length lab coat, buttoned completely.
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Footwear: Closed-toe shoes.
For Handling Powder or Creating Solutions:
-
Respiratory Protection: Use a certified respirator (e.g., N95 or higher) or work within a certified chemical fume hood to prevent inhalation of the powder.
-
Impervious Clothing: Consider additional protective clothing, such as a disposable gown, to prevent skin contact.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is certified and operational. Locate the nearest emergency eyewash station and safety shower.
-
Weighing the Compound:
-
Perform all weighing of the powdered form of this compound within a chemical fume hood to minimize inhalation risk.
-
Use a dedicated and calibrated analytical balance.
-
Handle with care to avoid creating dust.
-
-
Solution Preparation:
-
Prepare solutions within the chemical fume hood.
-
Slowly add the solvent to the powdered compound to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Use in Experiments:
-
When adding the compound or its solutions to cell cultures or other experimental setups, wear appropriate PPE.
-
Avoid the generation of aerosols.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan:
All waste containing this compound, including the pure compound, solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental media, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the EHS office.
-
Collection: Follow your institution's procedures for the collection and final disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data
The following table summarizes key quantitative data for this compound and the proxy compound VEGFR2-IN-1.
| Parameter | This compound | VEGFR2-IN-1 (Proxy) |
| IC50 | 12.1 nM[1] | Not Available |
| Molecular Weight | Not Publicly Available | 398.48 g/mol |
| Oral Toxicity | Not Available | Acute toxicity, Oral (Category 4)[2] |
| Aquatic Toxicity | Not Available | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[2] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical in vitro enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory activity of this compound on VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
Procedure:
-
Plate Coating: Coat a 96-well microplate with the Poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound substrate.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).
-
Kinase Reaction:
-
Add the diluted this compound, positive control, or vehicle control to the wells.
-
Add the recombinant VEGFR-2 kinase to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by washing the plate three times with wash buffer.
-
Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature.
-
Wash the plate three times to remove any unbound antibody.
-
Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
-
Measurement:
-
Stop the color development by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no kinase) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
Visualizations
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
